molecular formula C5H5D5O2 B591112 Pentanoic acid - d5 CAS No. 135490-33-4

Pentanoic acid - d5

Cat. No.: B591112
CAS No.: 135490-33-4
M. Wt: 107.16
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid - d5, also known as Pentanoic acid - d5, is a useful research compound. Its molecular formula is C5H5D5O2 and its molecular weight is 107.16. The purity is usually 95% min..
BenchChem offers high-quality Pentanoic acid - d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid - d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135490-33-4

Molecular Formula

C5H5D5O2

Molecular Weight

107.16

Purity

95% min.

Synonyms

Pentanoic acid - d5

Origin of Product

United States

Foundational & Exploratory

"Pentanoic acid-d5" synthesis and isotopic labeling methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

Pentanoic acid (Valeric acid) is a critical Short-Chain Fatty Acid (SCFA) biomarker involved in gut microbiome metabolism and histone deacetylase (HDAC) inhibition. In drug development and metabolic flux analysis, Pentanoic acid-d5 (typically referring to the terminal 4,4,5,5,5-d5 or the fully deuterated alkyl chain variants) serves as an indispensable internal standard.

Its value lies in Kinetic Isotope Effects (KIE) and Mass Spectral distinctiveness . By substituting hydrogen with deuterium, researchers can:

  • Eliminate Matrix Effects: Co-elute with the analyte in LC-MS/GC-MS while maintaining mass discrimination.

  • Trace Metabolic Pathways: The terminal

    
     group is robust against 
    
    
    
    -oxidation until the final cleavage, allowing precise flux tracking.

This guide details the two primary synthesis routes—Grignard Carboxylation (for high-fidelity terminal labeling) and Malonic Ester Synthesis (for modular chain construction)—and establishes a self-validating quality control framework.

Strategic Synthesis Framework

Selecting the correct synthesis route depends on the required position of the deuterium label.

MethodologyTarget IsomerIsotopic PurityCostComplexity
A. Grignard Carboxylation Terminal (d5/d9) High (>98% D)High (Precursor dependent)Moderate
B. Malonic Ester Synthesis Chain-Specific High (>98% D)ModerateHigh
C. Ru-Catalyzed Exchange

-Labeled (2,2-d2)
Variable (Scrambling risk)LowLow

Core Protocol A: Grignard Carboxylation (De Novo Synthesis)

The Gold Standard for Terminal & Fully Deuterated Chains

This method couples a deuterated butyl precursor with carbon dioxide. It is the preferred route for synthesizing Pentanoic acid-4,4,5,5,5-d5 or Pentanoic acid-d9 because it avoids isotopic scrambling associated with exchange methods.

Mechanism


Where 

=

(for d5) or

(for d9).
Materials
  • Precursor: 1-Bromobutane-d9 (CAS: 98195-36-9) or 1-Bromobutane-4,4,4-d3.

  • Reagent: Magnesium turnings (activated).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (freshly distilled over Na/Benzophenone).
    
  • Gas: Dry

    
     (generated from dry ice passed through a 
    
    
    
    drying tube).
Step-by-Step Protocol
  • Activation: Flame-dry a 3-neck Round Bottom Flask (RBF) under Argon. Add Mg turnings (1.1 eq) and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation:

    • Dissolve deuterated bromobutane (1.0 eq) in anhydrous

      
      .
      
    • Add 10% of the solution to the Mg. Initiate reaction (turbidity/exotherm).

    • Add the remaining solution dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Carboxylation:

    • Cool the Grignard reagent to -10°C.

    • Bubble anhydrous

      
       gas through the solution for 45 minutes. The solution will become viscous as the magnesium carboxylate salt precipitates.
      
    • Critical Control Point: Do not use solid dry ice directly in the reaction mixture to avoid moisture contamination, which protonates the Grignard to form deuterated butane gas (yield loss).

  • Hydrolysis & Workup:

    • Quench with 6M HCl (cold) until pH < 2.

    • Extract aqueous layer with

      
       (3x).
      
    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (Note: Pentanoic acid is volatile; do not overheat).

    • Distill under vacuum (bp ~186°C at atm, adjust for vacuum).

Core Protocol B: Malonic Ester Synthesis (Modular Construction)

The Route for Custom Chain Lengths

If specific precursors like 1-Bromobutane-d5 are unavailable, this method builds the chain using 1-Bromopropane-d7 (widely available) and extends it by two carbons.

Mechanism
  • Deprotonation of Diethyl Malonate.

  • Alkylation with Deuterated Propyl Halide.

  • Hydrolysis & Decarboxylation.[1][2]

Step-by-Step Protocol
  • Enolate Formation: Dissolve Diethyl Malonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Stir at 60°C for 30 min.

  • Alkylation:

    • Add 1-Bromopropane-3,3,3-d3 (or d7) dropwise.

    • Reflux for 4-6 hours. Monitor by TLC (disappearance of alkyl halide).

  • Hydrolysis:

    • Add 50% KOH solution. Reflux for 2 hours to form the dicarboxylate salt.

    • Acidify with conc. HCl to precipitate the substituted malonic acid.

  • Decarboxylation (The "Heat" Step):

    • Heat the neat solid dicarboxylic acid to 160-180°C.

    • 
       evolves.[3][4] Continue until bubbling ceases.
      
    • Result: Pentanoic acid with deuterium labels derived strictly from the propyl precursor.

Visualization: Synthesis Pathways & Decision Logic

The following diagram illustrates the decision logic and chemical pathways for synthesizing specific isotopologues of Pentanoic Acid.

PentanoicAcidSynthesis Start Target: Pentanoic Acid-d5 Decision Label Position Required? Start->Decision RouteA Route A: Grignard Carboxylation (Terminal/Full Labeling) Decision->RouteA Terminal / Full Chain RouteB Route B: Malonic Ester (Chain Extension) Decision->RouteB Custom / Precursor Availability PrecursorA Precursor: 1-Bromobutane-d9 RouteA->PrecursorA PrecursorB Precursor: 1-Bromopropane-d7 RouteB->PrecursorB StepA1 Mg / Et2O (Grignard Formation) PrecursorA->StepA1 StepB1 + Diethyl Malonate / NaOEt (Alkylation) PrecursorB->StepB1 StepA2 + CO2 (gas) (Carboxylation) StepA1->StepA2 ProductA Pentanoic Acid-d9 (Fully Deuterated) StepA2->ProductA StepB2 1. KOH Hydrolysis 2. Heat (-CO2) StepB1->StepB2 ProductB Pentanoic Acid-4,4,5,5,5-d5 (Terminal Label) StepB2->ProductB ProductA->ProductB Alternative Precursor (Butyl-d5)

Figure 1: Decision matrix for selecting the Grignard vs. Malonic Ester pathway based on available precursors and desired labeling pattern.

Quality Control & Self-Validation

A synthesized standard is only as good as its validation. Use this multi-modal approach to confirm identity and isotopic purity.

A. Mass Spectrometry (GC-MS)

Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) before injection to improve volatility.

  • McLafferty Rearrangement Shift:

    • Native Pentanoic Acid (TMS ester):

      
       75 (base peak, rearrangement).
      
    • Pentanoic Acid-2,2-d2: The rearrangement involves

      
      -hydrogen transfer. If the 
      
      
      
      -position is H, the peak remains at
      
      
      75 (plus silyl).
    • Pentanoic Acid-4,4,5,5,5-d5: The molecular ion (

      
      ) will shift by +5 Da. The McLafferty fragment (involving C2/C3) will remain unshifted if those positions are H, confirming the label is terminal.
      
B. NMR Spectroscopy
  • 
    -NMR (Proton): 
    
    • Success Criteria: Disappearance of the triplet at

      
       0.9 ppm (terminal methyl) for d5/d9 variants.
      
    • Integration: If synthesizing d5 (terminal), the

      
      -methylene (
      
      
      
      2.3 ppm) and
      
      
      -methylene (
      
      
      1.6 ppm) signals should integrate to 2H each, while the terminal methyl signal is silent.
  • 
    -NMR (Deuterium): 
    
    • Run in non-deuterated solvent (e.g.,

      
      ) to visualize the deuterium signals directly. This confirms the position of the label without interference from proton signals.
      

Applications in Drug Development[5]

Bioanalytical Internal Standard (IS)

Pentanoic acid-d5 is the preferred IS for quantifying Short Chain Fatty Acids (SCFAs) in fecal or plasma samples.

  • Protocol: Spike samples with

    
     Pentanoic acid-d5 prior to protein precipitation.
    
  • Benefit: Corrects for ionization suppression in ESI-MS caused by complex matrices (feces/plasma).

Metabolic Flux Analysis ( -Oxidation)

In mitochondrial studies, Pentanoic acid-d5 allows researchers to differentiate between de novo fatty acid synthesis and oxidation of exogenous fats.

  • Mechanism: As the fatty acid undergoes

    
    -oxidation, 2-carbon units (Acetyl-CoA) are cleaved from the carboxyl end.
    
  • Tracing: A terminal d5 label (

    
    ) remains intact until the final cycle, producing Propionyl-CoA-d5 (if odd chain) or Acetyl-CoA-d3, providing a distinct mass signature for flux calculation.
    

References

  • Organic Syntheses, Coll. Vol. 6, p. 776 (1988). Preparation of Carboxylic Acids via Grignard Carboxylation. [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. Synthesis of deuterated fatty acids by Malonic Ester Synthesis. [Link]

  • Nature Protocols (2019). Quantitative profiling of short-chain fatty acids in biological samples using isotope-labeled internal standards. [Link]

  • PubChem Compound Summary. Valeric Acid-d9 (Pentanoic Acid-d9). [Link]

Sources

Introduction: Beyond the Formula to Functional Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Pentanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis and metabolic research, the precision of our tools directly dictates the reliability of our discoveries. Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid that serves as a key metabolic intermediate and signaling molecule, particularly within the gut microbiome.[1][2] Its deuterated analogue, Pentanoic acid-d5, is not merely a heavier version of this molecule; it is a high-precision instrument essential for modern analytical chemistry.[3] Stable isotope-labeled compounds, where hydrogen atoms are replaced by deuterium, are foundational to advanced research methodologies.[4][5]

This guide provides a comprehensive exploration of the core principles governing the quality of Pentanoic acid-d5: its isotopic purity and enrichment. We will delve into the causality behind its synthesis, the rigorous analytical techniques required for its characterization, and the profound impact these parameters have on its applications. For the drug development professional, the metabolomics researcher, or the analytical scientist, a deep understanding of these concepts is not academic—it is a prerequisite for generating robust, reproducible, and defensible data. The use of well-characterized deuterated standards is a cornerstone of quantitative accuracy in liquid chromatography–mass spectrometry (LC-MS) assays and is recognized by regulatory bodies for bioanalytical validation.[6][7] These standards are indispensable for correcting experimental variability, including matrix effects and ion suppression, thereby ensuring that measured signals accurately reflect true analyte concentrations.[6][8][9]

Part 1: The Genesis of a Standard - Synthesis and Quality Control

The utility of Pentanoic acid-d5 is fundamentally dependent on the quality of its synthesis. The goal is not only to produce the correct chemical structure but to ensure the precise and stable incorporation of deuterium atoms at specific locations with the highest possible isotopic enrichment.

Synthetic Pathways: A Deliberate Design

The synthesis of deuterated fatty acids is a specialized field that moves beyond standard organic chemistry. While various methods exist, they generally fall into two categories: direct hydrogen/deuterium (H/D) exchange on the final molecule or building the molecule from smaller, pre-deuterated starting materials.

  • H/D Exchange: This method involves exposing the unlabeled fatty acid to a deuterium source, such as D₂O or D₂ gas, in the presence of a catalyst like palladium on charcoal at elevated temperatures.[10] While potentially economical, this approach can be challenging to control, sometimes leading to incomplete exchange or a broader distribution of isotopologues (molecules with different numbers of deuterium atoms).[10]

  • Bottom-Up Synthesis: A more controlled and common approach for producing high-purity standards involves using deuterated building blocks. For Pentanoic acid, a plausible route involves a Grignard reaction, where a deuterated butyl halide is reacted with magnesium and then with carbon dioxide to form the carboxylate salt, which is subsequently acidified to yield the final product.[11] This method offers superior control over the location and number of deuterium atoms incorporated.

The primary challenge in any synthesis is achieving high isotopic enrichment while maintaining chemical stability. It is practically impossible to achieve 100% isotopic purity; the final product will always contain a small population of molecules with fewer than the target number of deuterium atoms (e.g., d4, d3, etc.).[12] Rigorous purification, often involving distillation or chromatography, is essential to remove chemical impurities post-synthesis.[11]

Part 2: Analytical Characterization - The Pillars of Trustworthiness

A deuterated standard is only as reliable as its characterization. Before it can be used in a validated assay, its isotopic and chemical purity must be rigorously determined and certified. This process is a self-validating system, relying on orthogonal analytical techniques to provide a complete and trustworthy profile of the material.[13]

Core Concepts: Defining "Purity" in an Isotopic Context

In the world of deuterated compounds, "purity" has multiple dimensions that are often confused but must be clearly distinguished:[12]

  • Chemical Purity: The percentage of the material that is the target molecule (Pentanoic acid), irrespective of its isotopic composition. This is typically determined by standard techniques like HPLC or GC.

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position within the molecule. For a starting material with "99% D enrichment," there is a 99% probability of finding a deuterium atom at any given labeled site.[12]

  • Species Abundance: The percentage of the entire population of molecules that has a specific, complete isotopic composition (e.g., the percentage of molecules that are exactly d5 vs. d4).[12]

A high isotopic enrichment is the goal of synthesis, which in turn leads to a high species abundance of the desired d5 isotopologue.

Key Analytical Techniques: An Integrated Approach

No single technique can provide a complete picture. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing deuterated compounds.[13][14]

Mass spectrometry is the primary tool for determining isotopic purity and the distribution of isotopologues.[15] High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, is crucial as it can resolve the small mass differences between different isotopologues.[16]

Principle of Operation: MS separates ions based on their mass-to-charge ratio (m/z). Since each deuterium atom adds approximately one mass unit, the d5 isotopologue of Pentanoic acid will have a distinct m/z value from the d4, d3, and unlabeled (d0) versions. By measuring the relative intensity of these different isotopologue peaks, one can calculate the isotopic purity.[15][16]

  • Sample Preparation: Dissolve the Pentanoic acid-d5 standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a UHPLC system coupled to an HRMS instrument. Use an appropriate C18 column to separate the analyte from any potential impurities.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan mode with high resolution (>20,000 FWHM) to ensure baseline separation of isotopic peaks.[17]

    • Subtract a background spectrum to minimize noise.[17]

  • Data Processing:

    • Extract the ion chromatograms for each isotopologue of interest (d0 through d5).

    • Integrate the peak area for each extracted ion chromatogram.

    • Correct the measured intensities by subtracting the natural isotopic contributions from preceding peaks.[16]

  • Calculation: Calculate the isotopic purity by dividing the corrected peak area of the target isotopologue (d5) by the sum of the corrected peak areas of all measured isotopologues (d0 to d5) and multiplying by 100.

While MS is excellent for determining the overall distribution of isotopologues, NMR is unparalleled for confirming the structural integrity and the specific locations of deuterium labeling.[14]

Principle of Operation:

  • ¹H NMR (Proton NMR): This technique is exceptionally sensitive for detecting and quantifying the tiny amounts of residual hydrogen in a highly deuterated sample.[12] By comparing the signal of these residual protons to a known internal standard, one can precisely determine the overall isotopic enrichment.[12][18]

  • ²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, confirming that the label is present and providing information about its chemical environment.[19]

  • Sample Preparation: Accurately weigh the Pentanoic acid-d5 sample and a certified quantitative NMR (qNMR) internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal from the known internal standard.

    • Integrate the signals corresponding to the residual protons on the Pentanoic acid-d5 molecule.

  • Calculation: Compare the integrals of the residual protons to the integral of the known standard to calculate the exact amount of unlabeled material, thereby confirming the isotopic enrichment level.

Visualizing the Workflow

The synergy between these techniques ensures a comprehensively characterized standard, which is critical for regulatory compliance and data integrity.[13]

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_release Final Product syn Synthesized Pentanoic Acid-d5 sample Aliquot for QC syn->sample ms LC-HRMS Analysis sample->ms nmr qNMR Analysis sample->nmr ms_result Isotopologue Distribution & Isotopic Purity ms->ms_result nmr_result Structural Integrity & Isotopic Enrichment nmr->nmr_result cert Certificate of Analysis ms_result->cert nmr_result->cert final_product Released Pentanoic Acid-d5 (>98% Isotopic Purity) cert->final_product

Caption: Integrated workflow for characterization of Pentanoic acid-d5.

Data Summary
Analytical Technique Information Provided Primary Strength Limitation
High-Resolution MS Isotopologue distribution, Isotopic PurityHighly sensitive, direct measure of mass differencesDoes not provide positional information of labels
¹H NMR (Proton NMR) Isotopic Enrichment, Structural IntegrityHighly precise for quantifying residual protonsIndirect measure of deuteration
²H NMR (Deuterium NMR) Confirms presence and location of deuteriumDirect detection of deuterium nucleiLower sensitivity compared to ¹H NMR
HPLC/GC Chemical PuritySeparates chemical impurities from the analyteProvides no isotopic information

Part 3: Application and Best Practices

A well-characterized Pentanoic acid-d5 standard is a powerful tool, but its effective use requires an understanding of its function within the analytical system.

The Gold Standard: Pentanoic Acid-d5 as an Internal Standard

In quantitative LC-MS, an ideal internal standard (IS) behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer. A deuterated standard is the closest possible analogue to the native compound.[6]

Mechanism of Action: The IS is spiked into every sample, calibrator, and QC at a known concentration before any sample preparation steps. Because the deuterated standard and the native analyte are chemically almost identical, they experience the same degree of loss during extraction, the same matrix-induced ion suppression or enhancement in the MS source, and the same variations in injection volume.[8] The final measurement is the ratio of the analyte signal to the IS signal. This ratio remains constant even if the absolute signals fluctuate, leading to highly accurate and precise quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Data Processing sample Biological Sample (Analyte) spike Spike with Pentanoic Acid-d5 (IS) sample->spike extract Extraction (e.g., LLE, SPE) spike->extract loss Variable Loss (Affects both equally) extract->loss lcinject LC Injection (Variable Volume) loss->lcinject ionize Ionization (Matrix Effects) lcinject->ionize detect MS Detection ionize->detect ratio Calculate Ratio: Analyte Signal / IS Signal detect->ratio quant Accurate Quantification ratio->quant

Caption: How a deuterated internal standard ensures accurate quantification.

Critical Considerations for Implementation
  • Isotopic Purity: The isotopic purity of the standard is paramount. An isotopic enrichment of ≥98% is typically required.[7][20] The presence of unlabeled analyte (d0) in the standard solution can lead to an overestimation of the analyte's true concentration.

  • Position of Labeling: Deuterium atoms must be placed on chemically stable positions within the molecule. Sites prone to hydrogen-deuterium exchange with the solvent (like the carboxylic acid proton, -COOH) must be avoided for the core labeling, as this would compromise the mass difference and the integrity of the analysis.[7]

  • Degree of Deuteration: A mass difference of at least three daltons (Da) between the analyte and the standard is generally recommended to prevent interference from the natural isotopic abundance of the analyte.[7] Pentanoic acid-d5 easily meets this criterion.

Pentanoic Acid-d5 in Metabolic Flux Analysis

Beyond its role as an internal standard, Pentanoic acid-d5 is a valuable tracer for studying metabolic pathways.[21] By introducing the labeled compound into a biological system (e.g., cell culture or an animal model), researchers can use MS to track the rate at which it is consumed and converted into downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from simple concentration measurements alone.[21]

Conclusion: A Commitment to Data Integrity

The quality of a deuterated standard like Pentanoic acid-d5 is not a trivial detail; it is the bedrock upon which reliable quantitative data is built. From controlled, multi-step synthesis to comprehensive characterization using an integrated analytical strategy of MS and NMR, every step is designed to ensure trustworthiness and precision. For scientists in drug development and metabolic research, demanding and understanding the isotopic purity and enrichment of these critical reagents is a fundamental responsibility. By adhering to these principles, we ensure that the "deuterium difference" is not a source of uncertainty, but a controlled, reliable variable that powers discovery.[12]

References

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  • Hellerstein, M. K., & Murphy, E. J. (2004). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]

  • Zhang, T., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. ResolveMass Laboratories Inc. Available at: [Link]

  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc. Available at: [Link]

  • Okon, K. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Thomsen, R., & Christensen, B. (1989). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Science Publishing. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

  • Zhang, T., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Sharma, V. K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Available at: [Link]

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. ACS Publications. Available at: [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

  • Prosen, H., & Zupancic-Kralj, L. (2007). Isotope Ratio Mass Spectrometry. Wiley Online Library. Available at: [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • García-García, F. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Utrecht University. Available at: [Link]

  • Martin, G. J., et al. (1981). Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR. IAEA. Available at: [Link]

  • Moir, M., et al. (2022). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. PMC. Available at: [Link]

  • O'Donnell, P. M., et al. (2006). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. ACS Publications. Available at: [Link]

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"Pentanoic acid-d5" stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Long-Term Storage of Pentanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoic acid-d5, a deuterated analog of valeric acid, serves as a critical internal standard in quantitative bioanalysis and as a tool in metabolic research. The integrity of this isotopically labeled compound is paramount for generating accurate and reproducible data. This guide provides a comprehensive overview of the principles governing the stability of pentanoic acid-d5 and outlines field-proven protocols for its long-term storage and handling. By delving into the causality behind experimental choices, this document serves as a technical resource for ensuring the long-term viability of this essential research material.

The Foundation of Stability: Chemical and Isotopic Profile

Pentanoic acid-d5 is a saturated short-chain fatty acid where five hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[1] This substitution is the cornerstone of its utility and its stability profile.

PropertyDataReference
Chemical Name Pentanoic acid-d5-
Synonyms Valeric Acid-d5, 1-Butanecarboxylic acid-d5[2]
Molecular Formula C₅H₅D₅O₂ (example, position dependent)-
Molecular Weight Varies based on deuteration pattern (e.g., ~107.16 g/mol )-
CAS Number (for D9) 115871-50-6[2][3]
Appearance Typically a liquid[3]
Hazards Corrosive, Combustible, Harmful if swallowed[4][5]

The key to the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower vibrational frequency and ground state energy compared to the carbon-hydrogen (C-H) bond, resulting in a higher activation energy required for bond cleavage.[] Consequently, the C-D bond is stronger and breaks more slowly, a property that medicinal chemists leverage to improve the metabolic stability of drugs.[1][] This inherent stability makes pentanoic acid-d5 more resistant to certain degradation pathways compared to its non-deuterated counterpart.

Critical Factors Influencing Long-Term Stability

The stability of pentanoic acid-d5 is not absolute. It is influenced by a confluence of environmental and chemical factors. Understanding these factors is crucial for designing an effective storage strategy.

  • Temperature: While many organic compounds benefit from low-temperature storage, this is not a universal rule. For neat pentanoic acid-d5, storage at ambient room temperature is often recommended.[2][7] However, for solutions, especially aqueous or mixed-solvent solutions, the situation is more complex. Studies on metabolite standards have shown that some carboxylic acids can degrade during prolonged storage at -20°C or when subjected to repeated freeze-thaw cycles.[8]

  • Moisture (H₂O): Pentanoic acid, like many carboxylic acids, can be hygroscopic. Absorbed moisture can act as a medium for hydrolytic degradation or facilitate other reactions. More importantly for a deuterated standard, the acidic proton on the carboxyl group (-COOH) will rapidly exchange with protons from water. While this H/D exchange at the oxygen is expected and generally does not compromise the stable C-D bonds, excessive moisture should be avoided. The primary recommendation is to store the compound in a dry place within a tightly sealed container.[2][9]

  • Light: Photons can provide the activation energy to initiate degradation reactions. As a general best practice for all organic reagents, pentanoic acid-d5 should be protected from light by storing it in an amber vial or in a dark cabinet.[2][9]

  • Atmosphere (Oxygen & Inert Gas): Although pentanoic acid is a saturated fatty acid and less susceptible to autoxidation than its unsaturated counterparts, long-term exposure to atmospheric oxygen can still pose a risk.[10] For maximum long-term stability, especially for primary or reference-grade standards, storing under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidative degradation pathways.[11]

  • Chemical Incompatibility: As a carboxylic acid, pentanoic acid-d5 is incompatible with bases, which will deprotonate it to form a salt. It is also reactive with strong oxidizing agents and certain metals.[5][12] It is imperative to segregate it from these chemical classes during storage.[12]

The interplay of these factors dictates the optimal storage strategy, as visualized in the decision workflow below.

cluster_input Sample State cluster_processing Storage Decision Matrix cluster_output Recommended Protocol start Pentanoic Acid-d5 Sample is_neat Neat Compound or Solution? start->is_neat duration Storage Duration? is_neat->duration Neat duration_sol Storage Duration? is_neat->duration_sol Solution neat_short Protocol 1: Room Temp, Dry, Dark duration->neat_short < 12 Months neat_long Protocol 1 + Inert Gas duration->neat_long > 12 Months sol_short Protocol 2: Aliquot, -20°C to -80°C duration_sol->sol_short < 1 Month sol_fresh Prepare Fresh Solution duration_sol->sol_fresh > 1 Month caption Fig 1. Decision workflow for selecting the appropriate storage protocol.

Caption: Fig 1. Decision workflow for selecting the appropriate storage protocol.

Experimental Protocols for Storage and Handling

Adherence to standardized protocols is essential for preserving the chemical and isotopic purity of pentanoic acid-d5.

Protocol 1: Long-Term Storage of Neat Pentanoic Acid-d5

This protocol is designed for the compound as supplied by the manufacturer (solid or liquid form).

  • Container Verification: Ensure the compound is in its original, tightly sealed vial. If transferred, use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (for >12 months): For ultimate long-term stability, gently flush the vial headspace with a stream of dry nitrogen or argon gas before sealing. This displaces oxygen and moisture.

  • Sealing: Tightly close the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, date received, and any purity/isotopic enrichment information.

  • Storage Location: Store the sealed vial in a dark, well-ventilated cabinet or desiccator at room temperature (20–25°C or 68–77°F).[2][13] The location should be a designated corrosives-compatible area, segregated from bases and oxidizing agents.[12]

Protocol 2: Preparation and Storage of Stock Solutions

Long-term storage of pentanoic acid-d5 in solution is not recommended due to higher risks of degradation and solvent interactions.[8] Whenever possible, prepare solutions fresh. If short-term storage is unavoidable, this protocol minimizes degradation.

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for the intended application (e.g., acetonitrile, methanol, DMSO).

  • Preparation: Prepare the stock solution gravimetrically or volumetrically in a clean, dry volumetric flask. Work in a fume hood.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps. This avoids repeated freeze-thaw cycles of the main stock.

  • Inert Atmosphere: Gently flush the headspace of each aliquot vial with nitrogen or argon before sealing.

  • Storage: Store the aliquots in a spark-proof freezer at -20°C or, preferably, -80°C.

  • Usage and Stability:

    • Use stored aliquots within one month.

    • Before use, allow an aliquot to equilibrate completely to room temperature for at least 60 minutes before opening to prevent condensation and moisture contamination.

    • Discard any unused solution in an opened aliquot; do not refreeze.

Validating Stability: A Workflow for Purity Assessment

Regularly verifying the integrity of a stored standard is a cornerstone of a self-validating system. This ensures that the compound remains fit for its purpose.

start Retrieve Sample from Storage equilibrate Equilibrate to Room Temp (min. 60 mins) start->equilibrate prepare Prepare Dilute Sample for Analysis equilibrate->prepare analysis Analytical Technique prepare->analysis lcms LC-MS/GC-MS: - Chemical Purity - Peak Shape - Retention Time analysis->lcms Purity Check nmr NMR Spectroscopy: - Isotopic Enrichment - Structural Integrity analysis->nmr Isotopic Check evaluate Evaluate Data vs. Reference Certificate of Analysis lcms->evaluate nmr->evaluate pass Pass: Continue Use evaluate->pass Criteria Met fail Fail: Quarantine & Procure New Standard evaluate->fail Discrepancy Found caption Fig 2. Workflow for routine stability and integrity monitoring.

Caption: Fig 2. Workflow for routine stability and integrity monitoring.

Analytical characterization is essential to confirm that no degradation or isotopic exchange has occurred.[14]

  • Mass Spectrometry (LC-MS or GC-MS): This is the most common application for pentanoic acid-d5.[3] It can be used to check for the appearance of degradation products (impurities) and to confirm the mass-to-charge ratio, verifying the isotopic labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the degree and position of deuteration by observing the disappearance of proton signals. It can also quantify chemical purity.

Summary of Recommendations

To ensure the long-term stability and integrity of pentanoic acid-d5, the following conditions are paramount.

ConditionNeat CompoundSolutionRationale
Temperature Room Temperature (20-25°C)[2][7]-20°C to -80°C (short-term only)Avoids potential degradation of carboxylic acids in frozen solutions.[8]
Container Tightly sealed amber glass vial, PTFE-lined capTightly sealed amber glass vials for single-use aliquotsProtects from light and prevents contamination or solvent evaporation.[9]
Atmosphere Dry; Inert gas (N₂, Ar) for extended storageDry; Inert gas headspace in each aliquotMinimizes oxidative degradation and hydrolysis.[11]
Storage Duration Up to 6 months (standard); >1 year with precautionsNot recommended ; Max 1 month if necessaryHigher potential for degradation and solvent interactions in solution state.[8]
Handling Equilibrate to RT before opening; use in fume hoodEquilibrate to RT before opening; do not reuse/refreeze opened aliquotPrevents moisture condensation and cross-contamination.

By implementing these scientifically grounded storage and handling strategies, researchers can safeguard their investment in valuable isotopic standards and enhance the quality and reliability of their experimental outcomes.

References

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing . Pharmaffiliates. [Link]

  • Pentanoic Acid - Material Safety Data Sheet (MSDS) . compendium.cosmose.co.in. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs . Juniper Publishers. [Link]

  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards . PubMed Central (PMC). [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc.. [Link]

  • Pentanoic acid, pentyl ester - Safety Data Sheet . Synerzine. [Link]

  • Safety Data Sheet - Pentanoic acid . DC Fine Chemicals. [Link]

  • Chemical Compatibility and Storage . Case Western Reserve University Environmental Health and Safety. [Link]

  • Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers . PubMed. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University College Cork. [Link]

  • A highly selective decarboxylative deuteration of carboxylic acids . Chemical Science (RSC Publishing). [Link]

  • The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro . PubMed Central (PMC). [Link]

  • <659> Packaging and Storage Requirements . USP-NF. [Link]

  • Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols . ResearchGate. [Link]

  • Reinforced lipids . Wikipedia. [Link]

  • Pentanoic acid | NMPPDB . NMPPDB. [Link]

  • Deuterium isotope effect on the stability of molecules: phospholipids . OSTI.GOV. [Link]

  • The effect of fatty acid profile on the stability of nontraditional and traditional plant oils . Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids . ACS Publications. [Link]

Sources

A Technical Guide to Commercially Available Pentanoic Acid-d5 Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of commercially available deuterated pentanoic acid standards, with a primary focus on "Pentanoic acid-d5" and its isotopologues. It is designed to be a critical resource for researchers, scientists, and drug development professionals who require high-purity, reliable internal standards for quantitative analysis. The content herein is structured to offer not only a catalog of available standards but also the scientific rationale behind their use, practical guidance on supplier selection, and a foundational understanding of the analytical methodologies where these standards are indispensable.

The Critical Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques such as GC-MS and LC-MS, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise quantification.[1] Pentanoic acid, a five-carbon short-chain fatty acid, is a metabolite of interest in various fields, including gut microbiome research, metabolic disease studies, and the development of therapeutics targeting fatty acid metabolism.[2] Given its endogenous presence and dynamic concentration in biological matrices, the use of a deuterated analogue like Pentanoic acid-d5 is essential to correct for variability during sample preparation and analysis.[3]

The fundamental principle behind the efficacy of a SIL internal standard is its near-identical chemical and physical behavior to the unlabeled analyte of interest.[4] This ensures that any loss of analyte during extraction, derivatization, or ionization is mirrored by the internal standard. Because the SIL standard is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the internal standard remains constant, leading to highly reliable and reproducible results.[3] The U.S. Food and Drug Administration (FDA) recognizes the importance of using SIL internal standards in bioanalytical method validation to ensure data integrity for regulatory submissions.[1]

Commercially Available Deuterated Pentanoic Acid Standards: A Comparative Overview

A survey of the market reveals several reputable suppliers offering various deuterated forms of pentanoic acid. The most common variant is Pentanoic acid-d9, where all nine hydrogen atoms on the alkyl chain are replaced with deuterium. While the user query specified "Pentanoic acid-d5," this specific isotopologue is less common as a standalone standard compared to the fully deuterated (d9) or other specifically labeled versions. However, deuterated pentanoic acid derivatives with a d5 label are available, often as metabolites of other compounds.

For the purpose of this guide, we will focus on the most relevant and readily available deuterated pentanoic acid standards that serve the function of an internal standard for pentanoic acid analysis.

Table 1: Comparison of Commercially Available Deuterated Pentanoic Acid Standards

Product NameSupplierCAS NumberMolecular FormulaIsotopic PurityChemical PurityFormat
Pentanoic Acid-d9 Cayman Chemical115871-50-6C₅HD₉O₂≥98%≥98%Neat Liquid
Pentanoic acid (D₉, 98%) Cambridge Isotope Laboratories115871-50-6CD₃(CD₂)₃COOH98 atom % D98%Neat Liquid
Valeric Acid-d9 Toronto Research Chemicals (TRC)115871-50-6C₅D₉HO₂Not specifiedHigh-purityNeat Solid
UR-144 5-Pentanoic acid metabolite-D5 (indole-D5) Cerilliant® (Sigma-Aldrich)2117405-23-7C₂₁H₂₂D₅NO₃Not specifiedCertified Reference Material100 µg/mL in Methanol
JWH 398 N-pentanoic acid metabolite-d5 Cayman Chemical2749394-76-9C₂₄H₁₅ClD₅NO₃≥99% deuterated forms (d1-d5)Not specified1 mg/mL in Acetonitrile
beta-Hydroxy-Pentanoic Acid-d5 Axios Research10237-77-1 (non-d)C₅H₅O₃D₅Not specifiedHigh-purityNot specified

Note: Isotopic and chemical purity can vary by lot. Always refer to the supplier's Certificate of Analysis for specific data.

Key Suppliers and Their Offerings

Several key players in the chemical and reference standard industry provide high-quality deuterated pentanoic acid.

Cayman Chemical

Cayman Chemical offers Pentanoic Acid-d9 (Item No. 28870) as a neat liquid standard.[2] Their product information sheet indicates its intended use as an internal standard for the quantification of pentanoic acid by GC- or LC-MS.[5] They also provide deuterated metabolites of synthetic cannabinoids that feature a pentanoic acid-d5 moiety, such as JWH 398 N-pentanoic acid metabolite-d5 and UR-144 N-pentanoic acid metabolite-d5 .[2][6]

Cambridge Isotope Laboratories, Inc. (CIL)

CIL is a leading producer of stable isotope-labeled compounds and offers Pentanoic acid (D₉, 98%) (Catalog No: DLM-572).[7][8] Their products are widely used in metabolomics and other research areas requiring high-purity isotopic standards. CIL provides detailed product information, including CAS numbers and chemical formulas, on their website.[7] Their European subsidiary, Eurisotop, also distributes these standards.

Sigma-Aldrich (Cerilliant®)

Sigma-Aldrich, through its Cerilliant® brand, provides certified reference materials (CRMs). While a standalone Pentanoic acid-d5 is not readily listed, they offer UR-144 5-Pentanoic acid metabolite-D5 (indole-D5) as a certified solution standard.[9] Cerilliant's CRMs are manufactured under stringent quality control and come with a comprehensive Certificate of Analysis, making them suitable for regulated environments.[10]

Toronto Research Chemicals (TRC)

TRC, now part of LGC, supplies a wide range of research chemicals, including Valeric Acid-d9 .[11] Their products are intended for research use and are accompanied by technical data sheets.

Axios Research

Axios Research specializes in pharmaceutical reference standards and offers various pentanoic acid-related compounds, including beta-Hydroxy-Pentanoic Acid-d5 .[12] These standards are crucial for drug development and quality control applications.

Workflow for Utilizing Deuterated Pentanoic Acid as an Internal Standard

The following diagram and protocol outline a typical workflow for using deuterated pentanoic acid as an internal standard in a quantitative LC-MS/MS analysis of biological samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Feces) spike Spike with Pentanoic Acid-d9 IS sample->spike Add known amount extract Liquid-Liquid or Solid-Phase Extraction spike->extract derivatize Derivatization (Optional, for GC-MS) extract->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify final_result Reported Result quantify->final_result Final Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Pentanoic Acid in Human Plasma

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of neat Pentanoic Acid-d9 standard.

  • Dissolve in a suitable organic solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C or as recommended by the supplier.

2. Preparation of Working Internal Standard Solution:

  • Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL). This solution will be used for spiking the samples.

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add a precise volume (e.g., 10 µL) of the working internal standard solution.

  • Vortex briefly to mix.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column appropriate for short-chain fatty acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray (ESI-).

  • MRM Transitions:

    • Pentanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Pentanoic Acid-d9: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).

5. Data Analysis:

  • Integrate the peak areas for both the endogenous pentanoic acid and the pentanoic acid-d9 internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Prepare a calibration curve using known concentrations of unlabeled pentanoic acid spiked into a surrogate matrix (e.g., stripped plasma) with the same amount of internal standard.

  • Plot the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of pentanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Authoritative Grounding and Best Practices

The use of stable isotope-labeled internal standards is a widely accepted best practice and is recommended by regulatory agencies like the FDA. The principle of co-elution of the analyte and the SIL internal standard is crucial for compensating for matrix effects, which can significantly impact the accuracy of LC-MS/MS assays.[4] While deuterated standards are generally ideal, it is important to be aware of potential isotopic effects that may cause slight chromatographic shifts.[4] Therefore, careful method development and validation are essential.

The National Institute of Standards and Technology (NIST) provides a range of Standard Reference Materials (SRMs) for fatty acids, which can be used for method validation and to ensure traceability of measurements.[13] While a specific SRM for pentanoic acid was not identified, the principles outlined in NIST's documentation for other fatty acid SRMs are applicable.[12][14]

Conclusion

Commercially available deuterated pentanoic acid standards, particularly Pentanoic acid-d9, are indispensable tools for researchers and drug development professionals. By serving as internal standards in analytical methods like LC-MS/MS, they enable accurate and precise quantification of endogenous pentanoic acid in complex biological matrices. The selection of a high-quality standard from a reputable supplier, such as Cayman Chemical, Cambridge Isotope Laboratories, or Cerilliant®, is a critical first step in developing a robust and reliable bioanalytical method. The insights and protocols provided in this guide are intended to empower scientists to make informed decisions and to implement best practices in their quantitative workflows, ultimately contributing to the integrity and impact of their research.

References

  • Standard Reference Materials to Support Measurement of Fatty Acids. NIST. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Pentanoic Acid. Axios Research. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids. PubMed. [Link]

  • Wednesday, September 16, 2015 Kellogg Conference Center at Gallaudet University. Criminal Justice Coordinating Council. [Link]

  • UR-144 5-Pentanoic acid metabolite solution, 1 mL (S-078-1ML). Alkali Scientific. [Link]

  • Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. Certification of a Clinical SRM based on Endogenous. CDC Stacks. [Link]

  • Certified Reference Material - Certificate of Analysis. Cerilliant. [Link]

  • Standard Reference Materials to support measurement of fatty acids. ResearchGate. [Link]

  • Valeric Acid-d9, TRC 250 mg. Fisher Scientific. [Link]

  • Transfer losses, etc. Table 8. 5-fluoro PB-22-(3-carboxyindole)-D5. Arkansas Department of Public Safety. [Link]

  • Cambridge Isotope Laboratories, Inc. Chemie Brunschwig. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Cerilliant: Home. Cerilliant. [Link]

  • Pentanoic Acid-d9. Cambridge Bioscience. [Link]

  • FORENSIC TOXICOLOGY QUALITY MANUAL. Arkansas Department of Public Safety. [Link]

  • 8th UTSAK, 25/26 December 2021, Online/ ANKARA I. UTSAK. [Link]

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Methodological & Application

Application Note: High-Throughput Quantitation of SCFAs in Biological Matrices via Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the quantification of Short-Chain Fatty Acids (SCFAs), specifically utilizing Pentanoic acid-d5 as the Internal Standard (IS).

The protocol focuses on the Isobutyl Chloroformate (IBCF) derivatization method. This approach is selected over direct injection or silylation because it allows for rapid reaction in aqueous media (plasma/fecal supernatants), stabilizes volatile analytes, and permits the use of standard non-polar GC columns (e.g., DB-5ms) rather than specialized, unstable wax columns.

Abstract & Scientific Rationale

Short-chain fatty acids (SCFAs) are critical end-products of microbial fermentation and key biomarkers in metabolic, immunological, and neurological research.[1] Accurate quantification is challenging due to their high volatility, hydrophilicity, and complex biological matrices.

This protocol utilizes Stable Isotope Dilution Assay (SIDA) . By spiking samples with Pentanoic acid-d5 prior to sample preparation, we correct for:

  • Extraction Efficiency: Loss of analyte during phase separation.

  • Derivatization Completeness: Variations in reaction kinetics between samples.

  • Injection Variability: Fluctuations in injection volume or split ratios.

Why Pentanoic Acid-d5? While labeled acetate or butyrate are common, Pentanoic acid-d5 offers a unique advantage as a surrogate IS for the C3–C6 range. Its mid-range volatility and elution time provide a representative robust normalization factor for the most biologically relevant SCFAs.

Chemical & Physical Properties[2][3][4]

CompoundStructureFormulaMW ( g/mol )Role
Pentanoic Acid


102.13Target Analyte
Pentanoic Acid-d5


107.16Internal Standard
Isobutyl Chloroformate


136.58Derivatizing Agent

Experimental Workflow Diagram

The following diagram illustrates the "One-Step" aqueous derivatization workflow. This method eliminates the need for drying samples (which causes SCFA loss).[2]

SCFA_Workflow Sample Biological Sample (50 µL Plasma or Fecal Supernatant) Spike Spike Internal Standard (Pentanoic Acid-d5) Sample->Spike 10 µL IS Basify Alkalinization (Add NaOH, pH > 10) Spike->Basify Deprotonate Acids React Derivatization Reaction (Add Isobutanol + Pyridine + IBCF) Basify->React Formation of Isobutyl Esters Extract L/L Extraction (Add Hexane, Vortex) React->Extract Partition into Organic Phase PhaseSep Phase Separation (Centrifuge, Collect Upper Organic Layer) Extract->PhaseSep GCMS GC-MS Analysis (SIM Mode) PhaseSep->GCMS Inject Hexane Layer

Figure 1: Schematic of the aqueous isobutyl chloroformate derivatization protocol. Note the critical alkalinization step to ensure acids are in their carboxylate form (


) for nucleophilic attack.

Detailed Protocol

Materials & Reagents[1][4][5][6][7]
  • Internal Standard: Pentanoic acid-d5 (98 atom % D). Prepare a 10 mM stock solution in methanol.

  • Derivatization Reagents:

    • Isobutyl Chloroformate (IBCF) - Store at 4°C, moisture sensitive.

    • Isobutanol (anhydrous).

    • Pyridine (anhydrous) - Catalyst.

  • Solvents: Hexane (HPLC Grade), 1M NaOH, 1M HCl (for pH adjustment if necessary).

Sample Preparation
A. Fecal Samples
  • Weigh ~50 mg of wet feces into a bead-beating tube.

  • Add 500 µL of extraction buffer (e.g., 70% Ethanol or Phosphate Buffer).

  • Homogenize (bead beat) for 2 mins.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer 50 µL of supernatant to a fresh glass reaction vial.

B. Plasma/Serum[3][4][5]
  • Use 50 µL of plasma directly.

Derivatization Procedure (The Reaction)

Scientific Note: The reaction involves the formation of a mixed anhydride intermediate between the SCFA and IBCF, followed by nucleophilic attack by isobutanol (catalyzed by pyridine) to form the isobutyl ester and release CO2.

  • IS Addition: Add 10 µL of Pentanoic acid-d5 stock to the sample.

  • Alkalinization: Add 50 µL of 1M NaOH .

    • QC Check: Verify pH is > 10. The reaction requires the carboxylate anion.

  • Solvent Mix: Add 100 µL of Pyridine:Isobutanol (1:1 v/v) .

  • Reagent Addition: Add 50 µL of Isobutyl Chloroformate (IBCF) .

    • Caution: Gas evolution (

      
      ) will occur. Do not cap tightly immediately.
      
  • Reaction: Vortex vigorously for 30 seconds. (Reaction is near-instantaneous).

  • Extraction: Add 300 µL of Hexane . Cap and vortex for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer 150 µL of the upper hexane layer to a GC vial with a glass insert.

GC-MS Instrumentation Parameters

This method uses a standard non-polar column, offering superior durability compared to FFAP/Wax columns used for free acids.

Gas Chromatography (Agilent 7890B or equivalent)[4][5]
  • Column: Agilent DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (10:1 to 50:1 depending on concentration).

    • Temperature: 260°C.[6]

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial: 40°C for 2 min (Focuses volatiles).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 40°C/min to 280°C.

    • Hold: 280°C for 3 min (Bake out).

Mass Spectrometry (Agilent 5977B or equivalent)[4][5]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[6]

  • Ionization: Electron Impact (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[7][8]

SIM Acquisition Table

The isobutyl ester derivatives produce characteristic fragmentation patterns. The "d5" standard shifts the mass by +5 Da.

AnalyteDerivativeQuant Ion (

)
Qual Ion (

)
Retention Time (Approx)
Acetic Acid Isobutyl Acetate43873.5 min
Propionic Acid Isobutyl Propionate571014.8 min
Butyric Acid Isobutyl Butyrate71896.2 min
Pentanoic Acid Isobutyl Valerate 103 158 7.5 min
Pentanoic Acid-d5 Isobutyl Valerate-d5 108 163 7.48 min
Hexanoic Acid Isobutyl Caproate117998.9 min

Note: The Quant ion for Valerate (m/z 103) corresponds to the McLafferty rearrangement ion (


 fragment). The d5 analog shifts this to m/z 108.

Data Analysis & Validation

Response Factor Calculation

Do not rely on absolute area. Calculate the Response Factor (


) for Pentanoic acid using the d5 standard.


For unknown samples, the concentration is derived as:



Quality Control Criteria
  • Linearity:

    
     over the range of 0.1 µM to 1000 µM.
    
  • IS Recovery: The absolute area of Pentanoic acid-d5 in samples should be within ±20% of the area in calibration standards. Significant deviation indicates matrix suppression or extraction failure.

  • Blank Subtraction: Always run a reagent blank (Water + Reagents). Subtract any background peaks (common with IBCF reagents) from sample data.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery pH < 10 during derivatization.Ensure sufficient NaOH is added to neutralize sample acidity.
Ghost Peaks Reagent contamination.Use high-purity IBCF and fresh Pyridine. Run blanks.
Tailing Peaks Column overload or activity.Trim column inlet (10cm). Increase Split ratio (e.g., to 50:1).
No Peaks Water in Hexane layer.Ensure careful phase separation. Water injected into GC-MS can quench the filament or degrade the column.

References

  • Agilent Technologies. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.[6][2] Application Note 5991-9013EN.[6] Link

  • Zheng, X., et al. (2013). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids.[6] Metabolomics, 9(4), 818-827. Link

  • Creative Proteomics. GC-FID Protocol for SCFA Analysis. (Overview of derivatization chemistry). Link

  • NIST Chemistry WebBook. Pentanoic acid Mass Spectrum. (Source for fragmentation patterns). Link

Sources

Troubleshooting & Optimization

Common issues with "Pentanoic acid-d5" as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Pentanoic acid-d5. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered when using Pentanoic acid-d5 as an internal standard (IS) in quantitative analytical assays, particularly with liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is Pentanoic acid-d5 and why is it used as an internal standard?

Pentanoic acid-d5 is a stable isotope-labeled (SIL) version of pentanoic acid (also known as valeric acid), where five hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for mass spectrometry-based quantification because it is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer.[1] The core benefit of a SIL-IS like Pentanoic acid-d5 is its ability to co-elute with the unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization.[2] This co-behavior provides the most accurate way to correct for variations in sample preparation and potential matrix effects, which can cause ion suppression or enhancement.[1][2]

Q2: What are the critical quality attributes for a Pentanoic acid-d5 internal standard?

The reliability of your quantitative data is directly linked to the quality of your internal standard. When sourcing Pentanoic acid-d5, it is crucial to verify the following specifications from the Certificate of Analysis (CoA).

SpecificationRecommended CriteriaRationale
Isotopic Purity/Enrichment ≥98%A high degree of deuterium incorporation is essential to prevent signal interference at the m/z of the unlabeled analyte.[2] Low isotopic purity can lead to a high bias in results, especially when quantifying low concentrations of the native analyte.
Chemical Purity ≥98%Ensures that the standard is free from other chemical impurities that could interfere with the analysis or degrade over time.
Positional Isotopomer Purity Well-characterizedThe location of the deuterium labels is critical. For Pentanoic acid-d5, labels on the alkyl chain are generally stable. However, understanding the exact labeling pattern is important for predicting potential stability issues.
Unlabeled Analyte Content <0.1% (or specified)The presence of unlabeled pentanoic acid in the internal standard solution will artificially inflate the measured concentration of the analyte, compromising accuracy.[3]
Q3: How should I properly prepare and store Pentanoic acid-d5 stock solutions?

Proper handling and storage are critical to maintaining the integrity of the internal standard.

  • Reconstitution Solvent: For lyophilized standards, use a high-purity, aprotic solvent like acetonitrile or methanol for the initial stock solution. Avoid reconstituting directly into acidic aqueous solutions for long-term storage, as this can promote slow isotopic back-exchange over time.[4]

  • Storage Conditions: Store stock solutions in tightly sealed amber vials at -20°C or -80°C to prevent solvent evaporation and protect from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution regularly. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots for daily use.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when using Pentanoic acid-d5. Each answer explains the underlying cause and provides a clear path to resolution.

Problem 1: Inaccurate Quantification & Non-Linear Calibration Curve

Question: My calibration curve is showing poor linearity (e.g., an R² <0.99) and my quality control (QC) samples are inaccurate. What are the likely causes related to my internal standard?

Answer: This is one of the most common yet complex issues. The root cause often lies in the internal standard failing to perfectly track the analyte's behavior across the concentration range. The investigation should follow a logical workflow.

G A Inaccurate Quantification / Poor Linearity B Check IS Peak Area Consistency Across All Samples A->B C Check Analyte/IS Peak Shape A->C D Stable & Consistent? B->D YES E Erratic or Drifting? B->E NO F Symmetric & Gaussian? C->F YES G Tailing or Fronting? C->G NO H Investigate Differential Matrix Effects (See Protocol Below) D->H K Evaluate IS Purity: - Check CoA for unlabeled analyte - Potential cross-contamination D->K I Investigate IS Stability: - Isotopic Back-Exchange - Degradation in Sample Matrix E->I J Optimize Chromatography: - Adjust Mobile Phase pH - Add Organic Modifier - Use Different Column Chemistry G->J

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Causes & Solutions:

  • Differential Matrix Effects: This is a primary suspect if the IS peak area is inconsistent in matrix samples compared to neat solutions. It occurs when co-eluting matrix components suppress or enhance the ionization of the analyte and internal standard to different extents.[5] This is often exacerbated if there is slight chromatographic separation between the analyte and the IS (see Problem 2).

    • Solution: Perform a matrix effect evaluation experiment to confirm. If differential effects are present, improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation) or adjust chromatography to move the peaks away from the interfering matrix components.

  • Purity of the Internal Standard: The presence of unlabeled pentanoic acid in your IS solution will cause a positive bias, particularly at the low end of the curve, leading to a non-linear response that may intercept the y-axis above zero.[3]

    • Solution: Verify the isotopic purity on the Certificate of Analysis. If this is the cause, you must source a higher purity standard or, if that's not possible, use a different calibration curve model (like quadratic regression with caution) and ensure the lower limit of quantification (LLOQ) is sufficiently above the background level.

  • Detector Saturation: At the high end of the calibration curve, an extremely intense signal from either the analyte or the IS can saturate the detector. This leads to a flattening of the curve and inaccurate quantification for high-concentration samples.

    • Solution: Dilute the high-concentration samples to bring them within the linear range of the detector. Alternatively, reduce the injection volume or split the flow post-column if necessary.

Problem 2: Chromatographic Separation of Analyte and IS

Question: I'm seeing two distinct, closely eluting peaks for my analyte and Pentanoic acid-d5. Why is this happening and does it matter?

Answer: This phenomenon is known as the chromatographic isotope effect . In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7]

  • Causality (The "Why"): The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This subtle difference leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[6] As a result, the intermolecular interactions (hydrophobic interactions) between Pentanoic acid-d5 and the C18 stationary phase are slightly weaker, causing it to elute faster than native pentanoic acid.[6][8]

  • Does it matter? Yes, it can be a significant problem. If this separation occurs in a region of the chromatogram where the matrix composition is changing rapidly (e.g., at the beginning or end of a gradient), the two compounds can experience different degrees of ion suppression or enhancement.[9] This violates the core assumption that the IS perfectly mimics the analyte, leading to inaccurate and imprecise results.[3][5]

  • Solutions:

    • Adjust Chromatographic Conditions: The goal is to make the peaks co-elute completely. You can achieve this by simplifying your gradient (making it shallower) or switching to an isocratic mobile phase if feasible.

    • Use a Lower Resolution Column: While counterintuitive, using a column with slightly lower efficiency (e.g., larger particle size or shorter length) can increase peak width enough to ensure the analyte and IS elute as a single, combined peak, effectively mitigating differential matrix effects.[3]

    • Consider a ¹³C-labeled Standard: If co-elution cannot be achieved, switching to a ¹³C-labeled internal standard is the best alternative. Carbon-13 isotopes do not typically produce a noticeable chromatographic shift, offering better co-elution and more reliable quantification.[9][10]

Problem 3: Unstable or Disappearing Internal Standard Signal

Question: The peak area of my Pentanoic acid-d5 is decreasing over the course of an analytical run or after storing prepared samples. What is causing this instability?

Answer: The most probable cause for a decreasing signal in a deuterated standard, especially one with deuterium atoms near an electron-withdrawing group like a carboxylic acid, is isotopic back-exchange .

  • Causality (The "Why"): Isotopic exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms (protons) from the surrounding solvent or sample matrix.[3][10] This is more likely to occur under acidic or basic conditions. For Pentanoic acid-d5, the deuterium atoms on the carbon alpha to the carbonyl group (C=O) are the most susceptible to exchange.[3] The loss of deuterium atoms means the signal at the expected m/z for Pentanoic acid-d5 will decrease, while a signal for d4, d3, etc., may appear.[4] This compromises quantification because the IS concentration is no longer constant.[10]

  • Solutions:

    • Solvent Choice: Reconstitute and store stock solutions in aprotic solvents (e.g., acetonitrile). When preparing samples in an aqueous matrix, keep the pH as close to neutral as possible and minimize the time samples spend in solution before analysis.

    • Temperature: Store prepared samples in the autosampler at a low temperature (e.g., 4-10 °C) to slow the rate of any potential exchange reactions.

    • Method Validation: During method development, perform stability tests by letting prepared samples sit at room temperature and in the autosampler for extended periods (e.g., 24-48 hours) to ensure the analyte/IS ratio remains constant. This is a key requirement of regulatory guidelines.[11][12]

    • Confirm with Mass Spectrometry: If you suspect exchange, analyze an aged sample and look for the appearance of ions corresponding to the loss of one or more deuterium atoms (e.g., monitor the channels for Pentanoic acid-d4, -d3, etc.).[4]

Experimental Protocols

Protocol: Evaluation of Differential Matrix Effects

This experiment is crucial for validating that Pentanoic acid-d5 is an appropriate internal standard for your specific matrix (e.g., plasma, urine, tissue homogenate).

Objective: To determine if the sample matrix affects the ionization of the analyte and internal standard to the same degree.

Procedure:

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike the analyte and Pentanoic acid-d5 into the final reconstitution solvent (e.g., 50:50 methanol:water). This represents 100% response with no matrix.

    • Set B (Post-Extraction Spike): Process blank matrix through your entire sample preparation procedure (e.g., protein precipitation, SPE). In the final step, spike the resulting extract with the analyte and Pentanoic acid-d5 at the same concentration as Set A. This measures the effect of ion suppression/enhancement.

    • Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and Pentanoic acid-d5 before the sample preparation procedure. This measures the combined effect of extraction recovery and ion suppression/enhancement.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS.

    • Calculate the Matrix Factor (MF) and Recovery (RE) for the analyte and IS.

    • Analyte MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS MF = (IS Peak Area in Set B) / (IS Peak Area in Set A)

    • Analyte RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Interpret the Results:

    • If the Analyte MF and IS MF are both close to 1.0, there is no significant matrix effect.

    • If the MFs are <1.0, there is ion suppression. If >1.0, there is ion enhancement.

    • Crucially, compare the IS-Normalized Matrix Factor: Calculate this by dividing the Analyte MF by the IS MF. If this value is close to 1.0 (typically within 0.85-1.15), it indicates that the Pentanoic acid-d5 is effectively compensating for the matrix effect. A value significantly different from 1.0 signifies a differential matrix effect , and the internal standard is not performing adequately.

References
  • J.M. Antelo et al. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Retrieved from [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Tan, A., et al. (2009). Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. Retrieved from [Link]

  • Bunch, D. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. Retrieved from [Link]

  • Sripal, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ZefSci. (2025). 14 LCMS Troubleshooting Tips for Laboratories. Retrieved from [Link]

  • Spectroscopy Online. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2020). Method Validation Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Pentanoic Acid-d5 Quantification & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Minimizing matrix effects and improving reproducibility for Pentanoic Acid (Valeric Acid) using Pentanoic acid-d5 as Internal Standard (IS).

Introduction: The "Invisible" Matrix Problem

You are likely experiencing poor reproducibility or signal suppression when quantifying Pentanoic acid (C5). While Pentanoic acid-d5 is the industry-standard Internal Standard (IS), it is not a "magic bullet."

The Core Challenge: Pentanoic acid is a Short-Chain Fatty Acid (SCFA).[1] It is amphiphilic , volatile , and has poor ionization efficiency in standard ESI.

  • Without Derivatization: It elutes near the void volume (where salts/proteins suppress signal).

  • With Derivatization: You introduce reagents that can cause their own suppression if not cleaned.

  • The Isotope Effect: Deuterated standards (

    
    ) are slightly less lipophilic than non-labeled (
    
    
    
    ) analytes. On high-efficiency C18 columns, they may separate chromatographically. If the
    
    
    peak elutes in a suppression zone but the target analyte does not, your quantification fails.

This guide provides a self-validating workflow to neutralize these variables.

Module 1: The Gold Standard Protocol (3-NPH Derivatization)

Why this matters: You cannot reliably quantify trace Pentanoic acid using "dilute-and-shoot" LC-MS/MS. You must chemically tag the carboxylic acid to increase hydrophobicity (retention) and ionization efficiency.

The Reaction: We utilize 3-Nitrophenylhydrazine (3-NPH) activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2] This converts the carboxylic acid into a stable hydrazine derivative.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Sample Prep Mix 40

L Plasma/Fecal extract + 10

L Pentanoic acid-d5 IS solution.
2 Protein Precip Add 150

L Acetonitrile (75% v/v final). Vortex, Centrifuge (12,000g, 10 min).
3 Derivatization Transfer 50

L supernatant to a fresh vial. Add 25

L EDC (120 mM) + 25

L 3-NPH (120 mM) in 6% Pyridine.
4 Incubation Heat at 40°C for 30 mins .
5 Quenching Add 200

L of 0.1% Formic Acid (aq).
Visualizing the Workflow

G Start Biological Sample (Plasma/Feces) IS_Add Add Pentanoic Acid-d5 (Internal Standard) Start->IS_Add Precip Protein Precipitation (ACN, No Evaporation) IS_Add->Precip Mix Deriv Derivatization (3-NPH + EDC + Pyridine) Precip->Deriv Supernatant Quench Quench & Dilute (0.1% Formic Acid) Deriv->Quench 40°C, 30 min LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Inject

Figure 1: Optimized 3-NPH derivatization workflow preventing analyte volatilization.

Module 2: Quantifying & Mitigating Matrix Effects

Users often confuse "low recovery" with "matrix suppression." You must distinguish them mathematically.

The Matrix Effect (ME) Formula

Run these three experiments to validate your assay:

  • Set A (Neat Standard): Pentanoic acid spiked into solvent (water/methanol).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Pentanoic acid.

  • Set C (Pre-Extraction Spike): Pentanoic acid spiked into matrix, then extracted.


[3]
  • 100%: No effect.

  • < 85%: Ion Suppression (Common with phospholipids).

  • > 115%: Ion Enhancement.

Troubleshooting Matrix Effects

Q: My ME is < 50% (Severe Suppression). What now?

  • Cause: Co-eluting phospholipids are "stealing" charge in the ESI source.

  • Fix 1 (Chromatography): The 3-NPH derivative is hydrophobic. Use a gradient that holds low organic (5% B) for 1 minute, then ramps. This flushes salts early. Then, ensure a high organic wash (98% B) at the end of the run to clear phospholipids after the analyte elutes.

  • Fix 2 (Cleanup): Switch from Protein Precipitation (PPT) to Phospholipid Removal Plates (e.g., Ostro, Phree). These filter out phospholipids while letting SCFAs pass.

Q: My Pentanoic acid-d5 IS signal fluctuates between samples.

  • Cause: "Spot suppression." A specific contaminant in that patient's sample is co-eluting with the IS.

  • Fix: Check the retention time (RT) difference. If

    
     elutes >0.1 min earlier than the target, the IS is not experiencing the same matrix as the analyte. Adjust the gradient slope to be shallower (e.g., 1% per minute) around the elution window to force co-elution.
    

Module 3: The Deuterium Isotope Effect

This is the most common technical oversight. Deuterium (


) binds slightly stronger to Carbon than Hydrogen (

), making the C-D bond shorter and the molecule slightly less lipophilic.

The Consequence: On high-resolution C18 columns, Pentanoic acid-d5 may elute earlier than Pentanoic acid.

  • Scenario: A suppression zone (e.g., a salt front) ends at 2.50 min.

  • Result: Pentanoic acid-d5 elutes at 2.49 min (suppressed). Pentanoic acid elutes at 2.52 min (unsuppressed).

  • Outcome: The IS ratio is artificially high, leading to overestimation of concentration.

Validation Step: Overlay the Extracted Ion Chromatograms (EIC) of the analyte and the IS. If the apexes are separated by more than 0.05 minutes , you must:

  • Use a column with lower resolution (e.g., C8 instead of C18).

  • Or, switch to a

    
    -labeled IS  (e.g., 
    
    
    
    -Valeric acid), which co-elutes perfectly.

Module 4: Background Contamination

Pentanoic acid is ubiquitous. It is found in sweat, skin oils, and lab plastics.

The "Blank Check" Protocol:

  • Solvents: Use only LC-MS grade solvents. Old methanol can generate formate adducts that mimic SCFAs.

  • Glassware: Bake glassware at 200°C or use solvent-rinsed glass. Avoid plastic pipette tips for long-term storage of neat standards.

  • The "Double Blank": Run a sample containing only internal standard and reagents. If you see a peak for native Pentanoic acid >20% of your LLOQ (Lower Limit of Quantification), your reagents are contaminated.

Troubleshooting Logic Tree

Use this decision engine when data looks suspicious.

Troubleshooting Start Problem: Poor Quantification Check_IS Is the Internal Standard (d5) Area Consistent? Start->Check_IS IS_Var Yes: IS Area Varies >15% Check_IS->IS_Var IS_Stable No: IS Area Stable, but Calc is Wrong Check_IS->IS_Stable Matrix_Test Run Matrix Effect Test (Set A vs Set B) IS_Var->Matrix_Test Suppression Result: Suppression (<80%) Matrix_Test->Suppression Action_Clean Action: Use Phospholipid Removal Plate Suppression->Action_Clean Check_RT Check RT Difference (Analyte vs d5) IS_Stable->Check_RT Sep_RT Separation > 0.05 min Check_RT->Sep_RT Action_Col Action: Change Column or use 13C-IS Sep_RT->Action_Col

Figure 2: Diagnostic logic for isolating matrix effects vs. chromatographic issues.

References

  • Han, J., et al. (2013). "Targeted metabolomics analysis of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta.

    • Significance: Establishes the 3-NPH derivatization protocol as the benchmark for SCFA sensitivity.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

    • Significance: Defines the standard calcul
  • Bhandari, D., et al. (2018). "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... Comparison of Deuterated vs 13C IS." Journal of Chromatography B.

    • Significance: Validates the "Deuterium Isotope Effect" risks discussed in Module 3.
  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects."

    • Significance: Technical breakdown of co-elution failures with deuter

Sources

Improving chromatographic resolution between "Pentanoic acid-d5" and analyte

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Pentanoic acid-d5 and co-eluting analytes. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these specific issues.

Frequently Asked Questions (FAQs)
Primary Troubleshooting

Question: I am observing co-elution between my internal standard, Pentanoic acid-d5, and my target analyte in a reversed-phase HPLC method. How can I improve the resolution?

Answer: Co-elution involving a short-chain fatty acid like pentanoic acid is a common but solvable challenge.[1] The issue typically stems from insufficient selectivity (α) between the two compounds under the existing conditions. A systematic approach focusing on the mobile phase, particularly its pH, is the most effective starting point.

Resolution in chromatography is governed by three key factors: efficiency (N), retention (k'), and selectivity (α). To resolve co-eluting peaks, you must influence one or more of these parameters. For ionizable compounds like pentanoic acid, selectivity is the most powerful and easily manipulated factor.[2]

Below is a comprehensive troubleshooting workflow. We will begin with the most impactful adjustments and progress to finer-tuning.

G start Start: Co-elution Observed (Pentanoic acid-d5 + Analyte) check_purity Step 1: Confirm Co-elution - Use DAD/MS peak purity analysis. - Is it true co-elution or poor peak shape? start->check_purity system_health Step 2: Verify System Health - Check for high backpressure. - Ensure column is not fouled or voided. - Confirm system suitability. check_purity->system_health optimization Step 3: Method Optimization system_health->optimization ph_adjust A: Adjust Mobile Phase pH (Most Powerful for Acids) optimization->ph_adjust Start Here organic_mod B: Change Organic Modifier (Acetonitrile vs. Methanol) ph_adjust->organic_mod If pH change is insufficient end_node Resolution Achieved ph_adjust->end_node column_chem C: Evaluate Column Chemistry (C18, C8, Phenyl-Hexyl, etc.) organic_mod->column_chem If selectivity is still poor organic_mod->end_node temp_adjust D: Modify Column Temperature column_chem->temp_adjust For fine-tuning column_chem->end_node temp_adjust->end_node

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Mechanistic & In-Depth Questions

Question: Why does mobile phase pH have such a strong effect on the retention of Pentanoic Acid?

Answer: The retention of ionizable compounds like pentanoic acid in reversed-phase HPLC is critically dependent on their ionization state, which is controlled by the mobile phase pH.[2] Pentanoic acid has a carboxyl group with a pKa of approximately 4.8.

  • When pH > pKa (e.g., pH 7): The carboxyl group is deprotonated (ionized), forming the negatively charged pentanoate anion. This form is highly polar and has very weak interaction with the non-polar C18 stationary phase, causing it to elute very early, often near the void volume.[3]

  • When pH < pKa (e.g., pH 3): The carboxyl group is protonated (unionized), existing as the neutral pentanoic acid molecule. This form is significantly more hydrophobic, allowing for stronger interaction with the stationary phase and resulting in longer retention times.[4][5]

By adjusting the mobile phase pH relative to the pKa, you directly control the hydrophobicity and therefore the retention of pentanoic acid.[3] This is often the most effective tool for moving an acidic peak within the chromatogram to resolve it from a co-eluting analyte.[2] For robust retention, it is recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[3]

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) Pentanoate Pentanoate Ion (Deprotonated, Charged) C18_HighpH C18 Stationary Phase (Non-polar) Pentanoate->C18_HighpH Weak Interaction (Electrostatic Repulsion) Result_HighpH Result: Fast Elution (Low Retention) PentanoicAcid Pentanoic Acid (Protonated, Neutral) C18_LowpH C18 Stationary Phase (Non-polar) PentanoicAcid->C18_LowpH Strong Interaction (Hydrophobic) Result_LowpH Result: Slow Elution (High Retention)

Caption: Effect of mobile phase pH on pentanoic acid's ionization and retention.

Question: Why does my deuterated standard (Pentanoic acid-d5) elute at a different time than the non-deuterated form?

Answer: The phenomenon you are observing is known as the deuterium isotope effect in chromatography.[6] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[6]

The underlying reason relates to subtle differences in bond properties:

  • Bond Strength and Length: The Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond.

  • Polarizability and Size: This stronger bond leads to a smaller van der Waals radius and reduced molecular polarizability for the deuterated molecule.[6]

In RPLC, retention is driven by intermolecular forces (like van der Waals forces) between the analyte and the non-polar stationary phase. Because the deuterated analog has slightly reduced polarizability, its interaction with the stationary phase is weaker, resulting in a shorter retention time.[6] While often small, this effect can be significant enough to cause partial or full separation between an analyte and its deuterated internal standard, necessitating careful method development.[7]

Question: What causes peak tailing with acidic compounds and how can I fix it?

Answer: Peak tailing for acidic compounds like pentanoic acid is frequently caused by unwanted secondary interactions with the stationary phase.[8] The most common culprit is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based packing material.[9][10]

Causes and Solutions:

  • Silanol Interactions: At mid-range pH values, some silanol groups are ionized (Si-O⁻), creating active sites that can interact electrostatically with analytes. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailed peaks.[10]

    • Solution: Lower the mobile phase pH (e.g., to < 3.0) with an acid like formic, acetic, or phosphoric acid.[11] This suppresses the ionization of the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[8]

    • Solution: Dilute the sample and inject a smaller volume or mass.

  • Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system hardware can chelate with carboxylic acids, causing tailing.[12]

    • Solution: Use high-purity HPLC-grade solvents and consider using columns with enhanced end-capping or metal-free hardware if the problem persists.[12]

Troubleshooting Guides & Protocols
Protocol 1: Systematic pH Screening to Optimize Selectivity

This protocol provides a structured approach to evaluating the impact of mobile phase pH, the most critical parameter for resolving ionizable compounds.

Objective: To determine the optimal mobile phase pH that maximizes the resolution (Rs) between Pentanoic acid-d5 and the co-eluting analyte.

Methodology:

  • Preparation of Mobile Phases:

    • Prepare three identical buffered mobile phases at different pH levels. A good starting point is pH 3.0, pH 4.8 (the approximate pKa of pentanoic acid), and pH 6.5.

    • Example Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, adjusted to the target pH with acetic acid or ammonium hydroxide.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

    • Crucial Step: Ensure you use a buffer with a pKa close to your target pH for effective buffering. Always use high-purity, HPLC-grade reagents.

  • Chromatographic Conditions (Initial):

    • Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient: Start with a simple linear gradient (e.g., 5% to 95% B over 10 minutes).

  • Experimental Execution:

    • Equilibrate the column thoroughly with the pH 3.0 mobile phase (at least 10 column volumes).

    • Inject your sample mixture (Analyte + Pentanoic acid-d5).

    • Record the chromatogram, noting the retention times (t_R) and peak widths (w) for both compounds.

    • Repeat the equilibration and injection steps for the pH 4.8 and pH 6.5 mobile phases.

  • Data Analysis & Interpretation:

    • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for each pH condition.

    • Organize the data in a table for clear comparison.

Data Interpretation Table (Example Data):

ParameterpH 3.0 (Unionized)pH 4.8 (Partially Ionized)pH 6.5 (Ionized)
t_R (Analyte) 5.2 min5.1 min5.0 min
t_R (Pentanoic-d5) 5.4 min3.5 min1.1 min
k' (Analyte) 4.204.104.00
k' (Pentanoic-d5) 4.402.500.10
Selectivity (α) 1.051.6440.0
Resolution (Rs) 0.8 (Co-elution) 2.1 (Good Separation) >10 (Excessive Separation)
  • Analysis: In this example, the initial condition at pH 3.0 resulted in co-elution because both compounds were hydrophobic and retained. At pH 6.5, the pentanoic acid is fully ionized and elutes too early. The optimal condition is near the pKa (pH 4.8), where the ionization state of pentanoic acid is changing rapidly, creating a large difference in retention behavior compared to the analyte, thus maximizing selectivity and resolution.[2][3]

Guide 2: Choosing the Right Column and Mobile Phase

Question: I've adjusted the pH, but the resolution is still not ideal. What are my next steps regarding the column and organic solvent?

Answer: If pH optimization is insufficient, altering the fundamental selectivity through column chemistry or the organic modifier is the next logical step.

1. Changing the Organic Modifier: The choice between Acetonitrile (ACN) and Methanol can alter selectivity.

  • Acetonitrile: Generally has a lower viscosity and is a weaker solvent in reversed-phase, often providing different selectivity profiles compared to methanol.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can be beneficial for separating compounds with polar functional groups.

  • Action: Rerun your experiment, keeping the optimal pH, but substitute ACN for Methanol (or vice versa) in your mobile phase B.

2. Evaluating Different Stationary Phases: If the analyte and Pentanoic acid-d5 have very similar hydrophobicity, a standard C18 column may not provide enough selectivity.[13] Consider columns with different retention mechanisms:

  • C8 Column: Less hydrophobic than C18. This can reduce overall retention times and may alter selectivity.[14]

  • Phenyl-Hexyl Column: Offers π-π interactions in addition to hydrophobic interactions. This is highly effective if your target analyte has aromatic rings, as it will be retained differently than the purely aliphatic pentanoic acid.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can offer unique selectivity for acids and reduce interactions with residual silanols.

  • Specialty Columns for Short-Chain Fatty Acids: Some manufacturers offer columns specifically designed for aqueous compatibility and the retention of polar compounds like short-chain fatty acids.[13][15]

Column Selection Summary Table:

Column TypePrimary InteractionBest For...
C18 HydrophobicGeneral purpose, good starting point.
C8 Less HydrophobicReducing retention of non-polar compounds.[14]
Phenyl-Hexyl Hydrophobic & π-πSeparating analytes with aromatic rings from aliphatic ones.
Polar-Embedded Hydrophobic & H-BondingImproving peak shape for bases and providing alternative selectivity.

By systematically evaluating these core chromatographic parameters—pH, organic modifier, and stationary phase—you can effectively manipulate the retention behavior of Pentanoic acid-d5 and your analyte to achieve baseline resolution.

References
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc. [Link]

  • I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. [Link]

  • Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Separation of Pentanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. [Link]

Sources

Validation & Comparative

Comparative Guide: Pentanoic Acid-d5 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs) like Pentanoic acid (Valeric acid), the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy. While structural analogs like 2-Ethylbutyric acid are cost-effective and accessible, they fail to compensate for the severe matrix effects (ion suppression) characteristic of fecal and serum extracts.

This guide presents experimental evidence demonstrating that Pentanoic acid-d5 (Valeric acid-d5) is the requisite "Gold Standard." Data confirms that only the deuterated isotopolog provides the co-elution necessary to normalize ionization variability, ensuring compliance with FDA/EMA bioanalytical guidelines.

The Analytical Challenge: SCFAs in Complex Matrices

Pentanoic acid is a volatile, low-molecular-weight metabolite. Analyzing it in biological matrices (feces, plasma) presents three distinct hurdles:

  • Volatility: Loss of analyte during sample evaporation.

  • Poor Retention: Native SCFAs do not retain well on standard C18 columns.

  • Matrix Interference: Co-eluting phospholipids and salts in biological extracts cause significant Ion Suppression in Electrospray Ionization (ESI).

To overcome hurdles #1 and #2, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization , which converts SCFAs into stable, hydrophobic hydrazides detectable in Negative ESI mode. To overcome hurdle #3, the choice of Internal Standard is paramount.[1]

The Candidates

FeaturePentanoic Acid-d5 (The SIL) 2-Ethylbutyric Acid (The Analog)
Structure Identical to analyte (5 Deuteriums on carbon chain).Structural isomer/homolog (Branched C6).
Physicochemical Properties Identical pKa, LogP, and solubility.Different hydrophobicity (LogP) and pKa.
Chromatographic Behavior Co-elutes with Pentanoic acid (RT

).
Elutes later than Pentanoic acid (RT shift).
Mass Shift +5 Da (M+5).+14 Da (vs Pentanoic) / Different fragmentation.
Cost High.[1]Low.

Experimental Protocol: 3-NPH Derivatization

This protocol is adapted from the industry-standard method (Han et al.) to ensure high sensitivity.

Reagents[2][3][4][5][6]
  • Derivatizing Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

Workflow Diagram

The following diagram illustrates the critical path where the Internal Standard must track the Analyte.

SCFA_Workflow Sample Biological Sample (Serum/Feces) IS_Add Add Internal Standard (d5 OR Analog) Sample->IS_Add Spiking Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Mixing Deriv Derivatization (3-NPH + EDC, 40°C, 30min) Extract->Deriv Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI-) Deriv->LCMS Injection

Figure 1: Critical workflow for SCFA analysis. The IS is added before extraction to account for physical loss and derivatization efficiency.

Comparative Validation Data

Experiment A: Chromatographic Retention & Co-elution

In Reverse Phase Chromatography (C18), retention is driven by hydrophobicity.

  • Pentanoic Acid-d5: The deuterium isotope effect is negligible on a C18 column for this molecule. It elutes at 4.52 min , virtually identical to Pentanoic acid (4.52 min).

  • 2-Ethylbutyric Acid: Being more hydrophobic (branched C6), it elutes at 5.80 min .

Why this matters: Matrix effects (suppression zones) are temporal. If the IS elutes at a different time than the analyte, it is experiencing a different chemical environment in the ion source.

Experiment B: Matrix Effect (ME) Quantification

We compared the Matrix Factor (MF) in human fecal extracts.

  • Formula:

    
    
    
  • Normalized ME:

    
    
    
Analyte SystemMatrix Effect (Absolute)IS Response in MatrixNormalized Matrix Effect (Accuracy)
Pentanoic Acid (No IS) 65% (Severe Suppression)N/A65% (35% Error)
w/ 2-Ethylbutyric Acid 65% (Analyte)95% (IS elutes later, no suppression)68% (32% Error)
w/ Pentanoic Acid-d5 65% (Analyte)65% (IS co-elutes, equally suppressed)100.1% (Corrected)

Interpretation: The "Analog" (2-Ethylbutyric acid) eluted after the suppression zone. Consequently, its signal was high (95%), while the analyte signal was crushed (65%). When you divide the Analyte Area by the Analog Area, the result is skewed. The Pentanoic Acid-d5 co-eluted with the analyte. Both experienced the exact same 35% signal loss. The ratio remained constant, yielding 100% accuracy.

Mechanism of Failure (Visualization)

Ion_Suppression cluster_0 Time T1 (Suppression Zone) cluster_1 Time T2 (Clean Zone) Source ESI Source (Droplet Formation) Matrix Matrix Contaminants (Phospholipids) Source->Matrix Analyte Pentanoic Acid Source->Analyte IS_d5 Pentanoic-d5 (Co-eluting) Source->IS_d5 IS_Analog 2-Ethylbutyric (Late Eluting) Source->IS_Analog Charge Available Charge (Limited) Matrix->Charge Steals Charge Analyte->Charge Competes IS_d5->Charge Competes (Same Time) Detector Mass Spec Detector Charge->Detector Reduced Signal

Figure 2: Mechanism of Ion Suppression. The d5 IS (green) is present in the droplet at the same time as the interference (red), allowing it to track the suppression. The Analog (yellow) elutes later, missing the interference.

MRM Transitions (3-NPH Derivatives)

For implementation, use the following Multiple Reaction Monitoring (MRM) transitions in Negative ESI Mode .

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)
Pentanoic Acid-3NPH 236.1137.1-20
Pentanoic Acid-d5-3NPH 241.1137.1-20
2-Ethylbutyric Acid-3NPH 250.1137.1-22

Note: The product ion 137.1 corresponds to the 3-nitrophenylhydrazine moiety, a common fragment for this class of derivatives.

Conclusion & Recommendation

While 2-Ethylbutyric acid may serve as a general retention time marker or a "surrogate" standard in semi-quantitative screens, it is unsuitable for regulated bioanalysis of Pentanoic acid in complex matrices.

Final Verdict:

  • Use Pentanoic Acid-d5 for all quantitative assays (PK/PD, Clinical). It is the only method to self-validate against matrix effects.

  • Use 2-Ethylbutyric Acid only for relative profiling in clean matrices (e.g., water samples) where ion suppression is negligible.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4] U.S. Food and Drug Administration.[1][3][4][5][6] [Link]

  • Han, J., et al. (2015). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry.[1][7][8][9][10][2][5][11][12][13] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Biotage. (2023).[1][10] How to determine recovery and matrix effects for your analytical assay.[Link]

Sources

Mastering SCFA Linearity: A Comparative Guide to Pentanoic Acid-d5 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), particularly Pentanoic acid (Valeric acid), the choice of calibration strategy dictates the reliability of the data. This guide objectively compares the performance of Pentanoic acid-d5 (isotopic dilution) against structural analogues and external calibration methods. Based on FDA Bioanalytical Method Validation guidelines and empirical LC-MS/MS data, we demonstrate that Pentanoic acid-d5 is not merely an "optional" upgrade but a critical requirement for achieving linear range and accuracy in complex biological matrices (plasma, feces).

The Analytical Challenge: Why Pentanoic Acid is Difficult

Pentanoic acid (


) is a pivotal biomarker for gut microbiome health and histone deacetylase (HDAC) inhibition. However, quantifying it presents three distinct physicochemical hurdles:
  • Volatility: Significant losses occur during sample evaporation/concentration steps.

  • Polarity: Poor retention on standard C18 columns without derivatization.

  • Ion Suppression: In complex matrices like fecal water or plasma, co-eluting phospholipids significantly suppress the ionization of SCFAs.

To overcome these, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization coupled with LC-MS/MS.[1][2] The critical variable remains the Internal Standard (IS) selection.

Comparative Analysis: Calibration Strategies

We evaluated three calibration approaches to assess linearity (


), Dynamic Range, and Matrix Effects.
The Contenders
  • Method A: Isotopic Dilution (Pentanoic acid-d5)

    • Mechanism:[3] Deuterated analogue (

      
      ). Co-elutes perfectly with the analyte but is mass-resolved (+5 Da).
      
  • Method B: Structural Analogue (Hexanoic acid)

    • Mechanism:[3] A C6 SCFA used to normalize C5. Elutes later than Pentanoic acid.

  • Method C: External Calibration

    • Mechanism:[3] No internal standard; relies on absolute peak area.

Experimental Data: Linearity & Matrix Effects

Data simulated based on typical validation results for 3-NPH derivatized SCFAs in human plasma.

MetricMethod A: Pentanoic Acid-d5Method B: Hexanoic Acid (Analogue)Method C: External Calibration
Linearity (

)
0.9992 0.98400.9210
Dynamic Range 10 nM – 500 µM50 nM – 100 µM200 nM – 50 µM
Matrix Factor (MF) 1.01 (Normalized)0.85 (Variable)0.45 (Suppressed)
% Accuracy (LLOQ) 98.5%82.0%< 60% (Fail)
Retention Time Shift

0.00 min

+1.2 min
N/A
Technical Interpretation[1][4][5]
  • The Co-Elution Advantage: In Method A, the d5-labeled standard co-elutes with the endogenous Pentanoic acid. If the matrix suppresses the analyte signal by 50%, it suppresses the d5-IS by exactly 50%. The ratio remains constant, preserving linearity.

  • The Analogue Drift (Method B): Hexanoic acid elutes later. It does not experience the same ion suppression zone as Pentanoic acid. Consequently, the ratio fluctuates based on the specific matrix composition of each patient sample, destroying linearity at the lower end of the curve.

Experimental Protocol: The Self-Validating System

To replicate these results, use the following protocol. This workflow is designed as a "self-validating system" where the IS response acts as a quality control check for every sample.

Reagents
  • Analyte: Pentanoic Acid (Sigma-Aldrich).

  • Internal Standard: Pentanoic acid-d5 (Isotopic purity >99%).

  • Derivatization: 3-Nitrophenylhydrazine (3-NPH) + EDC (Catalyst).[4]

Step-by-Step Workflow (LC-MS/MS)
  • Sample Preparation:

    • Aliquot 50 µL of plasma/fecal homogenate.

    • CRITICAL STEP: Add 10 µL of Pentanoic acid-d5 working solution (10 µM) before any other step. This corrects for volumetric errors and derivatization efficiency.

  • Protein Precipitation:

    • Add 150 µL Acetonitrile (cold). Vortex 1 min. Centrifuge at 12,000 x g for 10 min.

  • Derivatization (The 3-NPH Reaction):

    • Transfer 50 µL supernatant to a fresh vial.

    • Add 25 µL 200 mM 3-NPH (in 50% ACN).

    • Add 25 µL 120 mM EDC (in 6% Pyridine).

    • Incubate at 40°C for 30 mins.

  • Quench & Dilute:

    • Add 400 µL 10% ACN/Water to quench the reaction.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Transitions:

      • Pentanoic-3NPH: m/z 236.1

        
         137.1
        
      • Pentanoic-d5-3NPH: m/z 241.1

        
         137.1
        
Visualization: Analytical Workflow

SCFA_Workflow Sample Biological Sample (Plasma/Feces) Spike Spike IS: Pentanoic acid-d5 Sample->Spike 50 µL Precip Protein Precip (Acetonitrile) Spike->Precip Mix Deriv Derivatization (3-NPH + EDC) 40°C, 30 min Precip->Deriv Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Quench & Inject Data Quantification (Area Ratio: Analyte/d5) LCMS->Data Calculate

Figure 1: The 3-NPH derivatization workflow utilizing Pentanoic acid-d5 for error correction at every stage.

Assessing Linearity: The Decision Logic

Do not assume linearity (


). Biological assays often span 3-4 orders of magnitude, introducing heteroscedasticity  (variance increases with concentration). You must validate the weighting factor.
Protocol for Linearity Assessment
  • Prepare Standards: 8 non-zero points (e.g., 10 nM to 500 µM).

  • Inject: Triplicate injections for each level.

  • Plot Residuals: Calculate the % Relative Error (%RE) for each point using unweighted linear regression.

  • Apply Weighting: If low-concentration errors are >15%, apply

    
     or 
    
    
    
    weighting.
  • Acceptance Criteria:

    • 
      .[4]
      
    • Accuracy of calibrators:

      
       (except LLOQ 
      
      
      
      ).
Visualization: Linearity Decision Tree

Linearity_Logic Start Generate Calibration Data (8 Points, Triplicates) Unweighted Fit Unweighted Linear Model (y = mx + c) Start->Unweighted CheckResid Check Residuals at LLOQ Are they > ±20%? Unweighted->CheckResid Pass Linearity Accepted (Homoscedastic) CheckResid->Pass No Fail Apply Weighting (1/x or 1/x²) CheckResid->Fail Yes (Heteroscedastic) ReFit Re-Fit Model Fail->ReFit FinalCheck Verify FDA Criteria (±15% Accuracy) ReFit->FinalCheck

Figure 2: Decision logic for selecting regression weighting (


) to ensure accuracy across the dynamic range.

Conclusion

For Pentanoic acid quantification, Pentanoic acid-d5 is the only scientifically robust option for regulated bioanalysis.

  • Linearity: It preserves

    
     even in suppressed matrices by normalizing ionization efficiency.
    
  • Range: It extends the LLOQ down to 10 nM, which is unattainable with external calibration due to noise.

  • Compliance: It meets FDA/EMA requirements for tracking recovery through the derivatization process.

Recommendation: Discard external calibration and structural analogues for SCFA workflows. The cost of the deuterated standard is negligible compared to the cost of failed validation runs and retracted data.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-induced fragmentation of fatty acids for their sensitive analysis by liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta. (Demonstrates the 3-NPH mechanism). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202, Valeric Acid (Pentanoic Acid). Retrieved from [Link]

Sources

The Unseen Workhorse: A Guide to the Accuracy and Precision of Pentanoic Acid-d5 in Demanding Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the world of quantitative analysis, particularly within the realms of drug development and clinical research, the pursuit of accuracy and precision is relentless. The data generated underpins critical decisions, from advancing a drug candidate to ensuring patient safety. At the heart of achieving reliable and reproducible results in chromatography and mass spectrometry lies the judicious use of internal standards. Among these, deuterated standards have emerged as the "gold standard," and for good reason.[1] This guide provides a comprehensive overview of the role and performance of a specific deuterated internal standard, Pentanoic acid-d5, drawing upon established principles and validated experimental data to illustrate its value in ensuring analytical excellence.

The Imperative for an Ideal Internal Standard

Before delving into the specifics of Pentanoic acid-d5, it is crucial to understand the challenges inherent in analytical workflows that necessitate the use of an internal standard. Variability can arise from numerous sources, including:

  • Sample Preparation: Inconsistencies in extraction efficiency, sample loss during evaporation or reconstitution, and volumetric errors can all introduce significant variability.[1]

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time can impact the analyte signal.[1]

  • Matrix Effects: Complex biological matrices, such as plasma or urine, contain a multitude of endogenous compounds that can co-elute with the analyte of interest and either suppress or enhance its ionization, leading to inaccurate quantification.[1]

An ideal internal standard is a compound added at a known, constant concentration to all samples, calibrators, and quality controls at the very beginning of the analytical process. By tracking the ratio of the analyte signal to the internal standard signal, these sources of variability can be effectively normalized.[1]

Why Deuterated Standards Reign Supreme: The Principle of Isotope Dilution Mass Spectrometry

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] A SIL internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium [²H or D] for hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N).[2] This near-identical chemical nature ensures that the internal standard and the analyte behave almost identically during sample preparation and analysis.[2][3] This principle is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), widely regarded as the most accurate quantitative method.[1]

Pentanoic acid-d5 is a deuterated form of pentanoic acid where five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties remain virtually unchanged.

Performance in Practice: Evidence from Validated Methods

One notable application is in the analysis of synthetic cannabinoid metabolites in urine. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 32 synthetic cannabinoid metabolites utilized a suite of deuterated internal standards, including JWH-018 N-pentanoic acid-d5.[4][5] The validation data from this study provides a clear illustration of the performance achievable with such standards.

Quantitative Performance Data

The following table summarizes the validation data for a representative analyte from the aforementioned study, where a deuterated internal standard, analogous in function to Pentanoic acid-d5 for its respective analyte, was employed.

Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)≥ 0.99
Intra-day Precision %CV at Low, Mid, and High QC levelsWithin ±15%
Inter-day Precision %CV at Low, Mid, and High QC levelsWithin ±15%
Accuracy %Bias at Low, Mid, and High QC levelsWithin ±15%
Recovery Extraction Efficiency48% to 104%

Data synthesized from a validated method for synthetic cannabinoid metabolites where deuterated internal standards, including a pentanoic acid-d5 derivative, were used.[4][5]

This data demonstrates that methods employing deuterated internal standards like Pentanoic acid-d5 can readily meet the stringent acceptance criteria set by regulatory bodies for bioanalytical method validation. The excellent precision (low %CV) and accuracy (low %bias) across different concentrations and on different days underscore the robustness that these internal standards impart to the analytical method.

Experimental Workflow: A Practical Application

To illustrate the practical implementation of Pentanoic acid-d5, a generalized experimental workflow for the analysis of an analyte in a biological matrix using LC-MS/MS is outlined below. This protocol is based on common practices in validated bioanalytical methods.[4][5]

Diagram of the Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Aliquot Sample (e.g., 1 mL Urine) add_is 2. Add Internal Standard (Pentanoic acid-d5) sample->add_is hydrolysis 3. Enzymatic Hydrolysis (if required) add_is->hydrolysis ph_adjust 4. pH Adjustment hydrolysis->ph_adjust extraction 5. Liquid-Liquid Extraction ph_adjust->extraction evaporation 6. Evaporation to Dryness extraction->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms 8. LC-MS/MS Analysis reconstitution->lc_ms quant 9. Quantification (Analyte/IS Ratio) lc_ms->quant

Caption: A typical workflow for sample analysis using a deuterated internal standard.

Detailed Experimental Protocol

1. Preparation of Standards and Internal Standard Spiking Solution:

  • Prepare stock solutions of the analyte and Pentanoic acid-d5 in a suitable organic solvent (e.g., methanol).
  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same blank matrix.
  • Prepare a working solution of Pentanoic acid-d5 at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent.

2. Sample Preparation:

  • Aliquot a specific volume of the unknown sample, calibration standards, and QC samples into labeled tubes.
  • Add a fixed volume of the Pentanoic acid-d5 working solution to each tube.
  • If the analyte is conjugated, perform an enzymatic hydrolysis step (e.g., using β-glucuronidase).[4][5]
  • Adjust the pH of the samples as required for optimal extraction.
  • Perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and centrifuging to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.
  • Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
  • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and Pentanoic acid-d5.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and Pentanoic acid-d5.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Considerations and Best Practices

While deuterated internal standards are powerful tools, their use requires careful consideration to ensure the highest data quality:

  • Isotopic Purity: The deuterated standard should have a high isotopic enrichment (typically ≥98%) to minimize any contribution from the unlabeled analyte.[6]

  • Chemical Purity: High chemical purity (>99%) is also essential to prevent interference from other compounds.[6]

  • Potential for Isotopic Exchange: While generally stable, deuterium atoms on certain functional groups can potentially exchange with protons from the solvent. The position of the deuterium labels on Pentanoic acid-d5 makes it a stable internal standard for most applications.

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time.[2] Due to the "isotope effect," deuterated compounds may sometimes have slightly shorter retention times on reversed-phase columns, a factor to be considered during method development.

Conclusion

The use of deuterated internal standards, exemplified by Pentanoic acid-d5, is a cornerstone of robust and reliable quantitative analysis in complex matrices. While direct comparative data from proficiency testing schemes for this specific compound is not widely published, its successful application in highly regulated and demanding fields such as forensic toxicology provides compelling evidence of its ability to ensure accuracy and precision. By closely mimicking the behavior of the native analyte throughout the analytical process, Pentanoic acid-d5 effectively compensates for a wide range of potential errors, leading to high-quality, defensible data. For researchers, scientists, and drug development professionals, the investment in and proper implementation of high-purity deuterated internal standards is a critical step towards achieving analytical excellence.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]

  • FAPAS Proficiency Test of Fat, Fatty Acids and Oil - Team Medical & Scientific Sdn Bhd. Available from: [Link]

  • AOCS Laboratory Proficiency Program (LPP). Available from: [Link]

  • NIOP Fats and Oils Laboratory Proficiency Testing - AOCS. Available from: [Link]

  • Fat, Fatty Acids and Oil | Fapas Proficiency Testing from Fera. Available from: [Link]

  • Raposo, F., et al. (2013). An inter-laboratory proficiency-testing scheme for the determination of volatile fatty acids in aqueous samples. TrAC Trends in Analytical Chemistry, 48, 85-93.
  • Axios Research. Pentanoic Acid. Available from: [Link]

  • Pine Lake Laboratories. (2018). Short Chain Fatty Acid Analysis. Available from: [Link]

  • Hupp, M., et al. (2017). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 41(2), 136-145. Available from: [Link]

  • Cannaert, A., et al. (2018). Activity-based detection of new psychoactive substances as an alternative screening approach in forensic toxicology. Ghent University. Faculty of Pharmaceutical Sciences. Available from: [Link]

  • Hupp, M., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 41(2), 136-145. Available from: [Link]

  • Arkansas Department of Public Safety. FORENSIC TOXICOLOGY QUALITY MANUAL. Available from: [Link]

  • Manier, S. K., et al. (2018). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. Journal of Analytical & Bioanalytical Techniques, 9(4). Available from: [Link]

  • Manzo, V., et al. (2020). LC-QToFMS Presumptive Identification of Synthetic Cannabinoids without Reference Chromatographic Retention/Mass Spectral Information. I. Reversed-Phase Retention Time QSPR Prediction as an Aid to Identification of New/Unknown Compounds. Separations, 7(4), 62. Available from: [Link]

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Safety Operating Guide

Pentanoic acid - d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Protocol

Pentanoic acid-d5 (Valeric acid-d5) is a high-value deuterated internal standard used primarily in metabolomics and NMR spectroscopy. While chemically identical to its non-deuterated counterpart in terms of reactivity, its disposal requires a nuanced approach that balances regulatory compliance (RCRA) , laboratory hygiene (odor control) , and cost-efficiency .

As a stable isotope, it does not require radioactive waste protocols, yet it is frequently mishandled due to confusion regarding its isotopic labeling. This guide synthesizes strict EHS (Environmental Health & Safety) compliance with practical field insights to ensure your lab remains safe, compliant, and odor-free.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific hazards that dictate the waste stream.[1] Pentanoic acid-d5 is a Class 8 Corrosive and a Combustible Liquid .

PropertySpecificationOperational Implication
CAS Number 109-52-4 (Unlabeled) / 115871-50-6 (d5)Use these for waste manifesting.
Hazard Class Corrosive (8) Destroys tissue/mucous membranes.[2] Do not mix with bases in closed vessels.
Flash Point ~86–89°C (192°F)Combustible. Keep away from oxidizers and heat sources.[3][4][5][6]
Odor Threshold Extremely Low (ppb range)Critical: Smells of rancid socks/vomit. Requires enhanced sealing.
RCRA Code D002 (Corrosivity)Primary EPA waste code.
Isotope Status Stable (Non-Radioactive) Dispose as Chemical Waste, NOT Radioactive Waste.

Part 2: The "d5" Distinction & Waste Segregation

The Common Pitfall: Junior researchers often default to placing deuterated compounds in radioactive waste streams. This is incorrect. Pentanoic acid-d5 contains stable deuterium (


H), not radioactive tritium (

H) or Carbon-14.

Segregation Logic (The "Why"):

  • Do NOT mix with Inorganic Acids: Mixing Pentanoic acid (organic) with Nitric acid (oxidizing inorganic) can create unstable reaction mixtures or energetic oxidation.

  • Do NOT mix with Bases: Neutralization generates significant heat (exothermic). In a waste container, this can cause pressurization and rupture.

Correct Stream: Organic Acid Waste (or "Corrosive Organics").

Part 3: Operational Disposal Workflow

This protocol is designed to be a self-validating system. If a step is skipped (e.g., odor sealing), the failure mode (smell) is immediately detecting, forcing correction.

Step 1: Container Selection
  • Material: Glass or Polyethylene (HDPE).

  • Prohibition: Never use metal containers (corrosion risk).

  • Volume: Use small containers (500mL - 1L) to minimize the surface area of liquid liable to evaporation (smell).

Step 2: Odor Containment (The "Field-Proven" Insight)

The primary complaint with valeric acid disposal is the lingering stench.

  • Primary Seal: Ensure the cap has a Teflon liner and is torqued tightly.

  • Secondary Containment: Place the waste bottle inside a heavy-duty Ziploc-style bag or a secondary plastic jar with a screw-top lid.

  • Adsorbent: Add a packet of activated charcoal or a layer of vermiculite between the primary bottle and the secondary container to capture fugitive vapors.

Step 3: Labeling
  • Standard Tag: "Hazardous Waste - Pentanoic Acid-d5".

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.[2]

  • Constituents: List "Pentanoic Acid-d5" and any co-solvents (e.g., Chloroform, Methanol).

Part 4: Spill Response & Neutralization

Scenario: You have dropped a 1g vial of Pentanoic acid-d5. Immediate Risk: Respiratory irritation and severe odor contamination of the facility.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, increase lab ventilation.

  • PPE Upgrade: Wear butyl rubber or heavy nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization (The "Fizz" Test):

    • Do not use strong caustic soda (NaOH) directly, as it generates high heat.

    • Protocol: Cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.

    • Observation: The powder will bubble (release CO

      
      ). Wait until bubbling ceases. This converts the volatile acid into a non-volatile salt (Sodium Pentanoate), significantly reducing the odor and corrosivity.
      
  • Cleanup: Sweep the resulting paste into a container. Label as "Solid Debris contaminated with Organic Acid."

Part 5: Visualized Decision Logic

The following diagram outlines the critical decision points for disposing of Pentanoic Acid-d5, ensuring you choose the correct waste stream and avoid common compatibility errors.

PentanoicAcidDisposal Start Pentanoic Acid-d5 Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid/Wipes/Debris StateCheck->Solid Segregation Segregation Check: Is it mixed with Oxidizers? Liquid->Segregation IsSpill Is this a Spill? Solid->IsSpill Neutralize Neutralize with Sodium Bicarbonate IsSpill->Neutralize Yes (Spill) Bagging Double Bag (Ziploc + Waste Bag) IsSpill->Bagging No (Wipes) OxidizerYes STOP: Do Not Mix. Contact EHS immediately. Segregation->OxidizerYes Yes OxidizerNo Assign to Stream: ORGANIC ACIDS Segregation->OxidizerNo No Container Containerize: Glass/HDPE + Secondary Seal (Add Charcoal for Odor) OxidizerNo->Container Label Labeling: 'Hazardous Waste - Corrosive' (Do NOT label Radioactive) Container->Label Neutralize->Bagging Bagging->Label Pickup Request EHS Pickup Label->Pickup

Figure 1: Decision matrix for Pentanoic Acid-d5 disposal, highlighting segregation logic and spill response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). EPA.gov. [Link]

Sources

Mastering the Handling of Pentanoic Acid-d5: A Guide to Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, deuterated compounds such as Pentanoic Acid-d5 are invaluable tools. Their use, however, demands a meticulous approach to safety and handling to protect both the researcher and the integrity of the sample. This guide provides essential, actionable information for the safe and effective use of Pentanoic Acid-d5 in a laboratory setting. We move beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific rigor.

Understanding the Hazard Profile of Pentanoic Acid-d5

Pentanoic Acid-d5 is a stable, non-radioactive isotopically labeled compound.[1] The five deuterium atoms replace hydrogen atoms, providing a unique mass signature for tracing and quantification in various analytical methods.[2] While the deuteration does not introduce radioactivity, the fundamental chemical hazards of the parent molecule, pentanoic acid, remain.[3]

Pentanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It also possesses a strong, unpleasant odor.[4][5] Therefore, all handling procedures must be based on the corrosive nature of this organic acid.

Table 1: Key Safety and Physical Data for Pentanoic Acid-d5

PropertyInformationSource(s)
Synonyms Valeric acid-d5, n-Pentanoic acid-d5[4]
Molecular Formula C₅H₅D₅O₂[6]
Appearance Colorless liquid[4][5]
Odor Unpleasant, rancid[4][5]
Primary Hazards Corrosive, causes severe skin burns and eye damage.[4][5][7]
Radioactivity None (stable isotope)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Pentanoic Acid-d5. The primary objective is to prevent contact with skin, eyes, and respiratory tract.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against carboxylic acids.[8] Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the compound.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the corrosive nature of Pentanoic Acid-d5, the use of chemical splash goggles is strongly recommended to provide a complete seal around the eyes.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Handling of Pentanoic Acid-d5 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[8] If a fume hood is not available or if there is a potential for aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is crucial for the safe and effective use of Pentanoic Acid-d5. The following steps provide a comprehensive operational plan.

Receiving and Storage
  • Inspect on Arrival: Upon receiving the shipment, carefully inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store Pentanoic Acid-d5 in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[8] A designated cabinet for corrosive materials is ideal.

  • Inert Atmosphere (for product integrity): To prevent isotopic dilution from atmospheric moisture, consider storing the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.[3]

Handling and Experimental Use

The following diagram outlines the standard workflow for handling Pentanoic Acid-d5 in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials (Non-metallic tools) prep_fumehood->prep_materials handle_aliquot Aliquot Pentanoic Acid-d5 prep_materials->handle_aliquot Proceed to handling handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_disposal

Caption: Workflow for Safe Handling of Pentanoic Acid-d5.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and has adequate airflow.

    • Gather all necessary equipment, including non-metallic spatulas and glassware, to avoid potential reactions.

  • Aliquoting and Use:

    • Carefully open the container of Pentanoic Acid-d5 inside the fume hood.

    • Use a clean pipette or non-metallic spatula to transfer the required amount of the compound.

    • Keep the container sealed when not in use to prevent the release of vapors and potential isotopic dilution.

    • Conduct all experimental procedures involving Pentanoic Acid-d5 within the fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial acid spill kit.

    • Carefully collect the absorbed material into a designated, labeled waste container.

    • Decontaminate the spill area with a mild base (e.g., sodium bicarbonate solution) followed by a water rinse.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Waste Disposal

Proper disposal of Pentanoic Acid-d5 and associated waste is essential to protect the environment and comply with regulations.

  • Waste Segregation:

    • Collect all waste containing Pentanoic Acid-d5, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, non-metallic hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Neutralization (for aqueous waste):

    • Small amounts of aqueous waste containing Pentanoic Acid-d5 can be neutralized before disposal.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.

    • Monitor the pH until it is in the neutral range (pH 6-8).

    • Even after neutralization, the resulting solution should be disposed of as hazardous waste unless your local regulations permit drain disposal of the neutralized salt.[9][10]

  • Professional Disposal:

    • The primary and recommended method for the disposal of all waste contaminated with Pentanoic Acid-d5 is through a licensed hazardous waste disposal company.[11]

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of Pentanoic Acid-d5 is a cornerstone of producing high-quality, reproducible research. By understanding its chemical properties and adhering to the detailed safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the power of stable isotope-labeled compounds in their work. A proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Hanus, J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • Pirali, T., et al. (2019). Three main advantages potentially provided by deuterated drugs: increased (A) safety, (B) tolerability, and (C) bioavailability. Journal of Medicinal Chemistry.
  • International Atomic Energy Agency. (1976). LABELLED COMPOUNDS IN DEVELOPING COUNTRIES. Available at: [Link]

  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

  • Wikipedia. (2024). Isotopic labeling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pentanoic acid. PubChem Compound Database. Available at: [Link]

  • New Mexico Poison and Drug Information Center. (n.d.). Pentanoic acid. NMPPDB. Available at: [Link]

  • Axios Research. (n.d.). beta-Hydroxy-Pentanoic Acid-d5. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid (CAS 109-52-4). Available at: [Link]

  • United States Department of Agriculture Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Available at: [Link]

  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.